molecular formula C5H5N5O B561982 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE CAS No. 125815-68-1

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE

Katalognummer: B561982
CAS-Nummer: 125815-68-1
Molekulargewicht: 151.129
InChI-Schlüssel: CPCUWIMIPGRPBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-4-cyano-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUWIMIPGRPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652429
Record name 2-Amino-4-cyano-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125815-68-1
Record name 2-Amino-4-cyano-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-amino-4-cyano-5-imidazolecarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-amino-4-cyano-5-imidazolecarboxamide

Introduction: A Versatile Heterocyclic Scaffold

This compound is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid imidazole core, decorated with a strategic arrangement of amino, cyano, and carboxamide groups, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. These functional groups serve as versatile handles for a wide array of chemical transformations, enabling the construction of diverse compound libraries for drug discovery and other applications.

The imidazole ring system is a well-established "privileged scaffold" in drug development, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The specific substitution pattern of this compound provides a unique electronic and steric profile, making it a precursor for novel therapeutic agents and functional materials.[1] This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and applications, providing a critical resource for researchers engaged in its use.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and formulation. While extensive experimental data for this compound is not broadly published, its key identifiers and some physical properties are established.

PropertyValueReference
IUPAC Name 2-amino-4-cyano-1H-imidazole-5-carboxamide[2]
CAS Number 125815-68-1[2][3][4]
Molecular Formula C₅H₅N₅O[2][4]
Molecular Weight 151.13 g/mol [2][4]
Appearance Crystalline Solid[2]
Density 1.62 g/cm³ (Predicted)[2]

Synthesis and Manufacturing Pathways

The synthesis of this compound predominantly relies on the versatile and economically significant starting material, diaminomaleonitrile (DAMN). DAMN serves as a C₄N₄ synthon, providing the necessary atoms to construct the functionalized imidazole ring.

Primary Synthetic Route from Diaminomaleonitrile (DAMN)

One of the most direct and established methods involves the reaction of DAMN with a one-carbon electrophile, such as formic acid or formamide, to facilitate ring closure.[5][6] This process leverages the nucleophilicity of the amino groups in DAMN to form the imidazole heterocycle in a regioselective manner.

A patented industrial method describes a two-step process:

  • Intermediate Formation: Diaminomaleonitrile is reacted with formamide in the presence of a dehydrating agent like phosphorus oxychloride in a suitable solvent (e.g., THF). This forms an N-formylated intermediate.[6]

  • Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final this compound product.[6]

Another patented approach involves heating a mixture of diaminomaleonitrile and formic acid in an inert organic solvent such as toluene or xylene at reflux temperature.[5] This one-pot reaction provides a straightforward pathway to the desired product.[5]

Experimental Protocol: General Procedure for Imidazole Synthesis from DAMN Precursors

The following is a generalized protocol adapted from related syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diaminomaleonitrile (1.0 eq) and an inert solvent (e.g., toluene, 10-15 mL per gram of DAMN).

  • Reagent Addition: Add formic acid (1.0 to 2.0 eq) to the suspension.[5]

  • Cyclization Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) for 5-7 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove residual starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent system.

G DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate DAMN->Intermediate Acylation / Condensation FormicAcid Formic Acid or Formamide Derivative FormicAcid->Intermediate Product 2-amino-4-cyano- 5-imidazolecarboxamide Intermediate->Product Intramolecular Cyclization (Base or Heat)

Caption: General synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

A comprehensive structural analysis is essential for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides unambiguous characterization.[7][8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two protons of the C2-amino group and the two protons of the C5-carboxamide group would likely appear as broad singlets due to quadrupole broadening from the adjacent ¹⁴N atoms and potential solvent exchange. The N-H proton of the imidazole ring would also appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the cyano group (C4-CN) would appear in the characteristic nitrile region (~115-120 ppm). The carbonyl carbon of the carboxamide group (C5-C=O) would be significantly downfield (~160-170 ppm). The three imidazole ring carbons would appear in the aromatic/heteroaromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include: N-H stretching vibrations for the amino and amide groups (~3100-3500 cm⁻¹), a sharp and strong C≡N stretch for the cyano group (~2220-2260 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650-1690 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₅H₅N₅O, the expected exact mass and molecular ion peak [M]⁺ or [M+H]⁺ would be approximately 151.05 g/mol .

Illustrative Spectroscopic Data of a Related Derivative
Chemical Shift (δ/ppm)MultiplicityIntegrationAssignment
9.91s1HOH
7.80s1HCONH H
7.65s1HCONHH
7.60dd2HH2″ + H6″ (Aromatic)
7.50t1HH4″ (Aromatic)
7.48dt2HH3″ + H5″ (Aromatic)
5.28s2HCH₂
Data acquired in DMSO-d₆ at 400 MHz.[1]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high chemo- and regioselectivity.

G main This compound C2-NH₂ (Nucleophilic) C4-CN (Electrophilic) C5-CONH₂ (Hydrolysis/Dehydration) Imidazole Ring (Alkylation/Arylation) sub1 Acylation, Alkylation, Diazotization main:f1->sub1 sub2 Hydrolysis to Carboxylic Acid, Reduction to Amine main:f2->sub2 sub3 Conversion to Carboxylic Acid, Dehydration to Dinitrile main:f3->sub3 sub4 N-Alkylation, N-Arylation main:f4->sub4

Sources

The Strategic Intermediate: A Technical Guide to 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Heterocyclic Synthesis

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, often unsung, hero molecules known as synthetic intermediates. 2-Amino-4-cyano-5-imidazolecarboxamide (CAS 125815-68-1) is a prime example of such a pivotal building block. This highly functionalized imidazole derivative serves as a versatile precursor in the synthesis of a diverse array of complex heterocyclic compounds, most notably purine analogues with significant therapeutic potential.[1] This guide will provide an in-depth technical overview of its chemical properties, plausible synthetic routes, its crucial role in the development of anticancer and antiviral agents, and the analytical methodologies required for its characterization.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry.

PropertyValueSource
CAS Number 125815-68-1[1]
Molecular Formula C₅H₅N₅O[1]
Molecular Weight 151.13 g/mol [1]
Appearance Crystalline Solid[1]
Melting Point >300 °C[2]
IUPAC Name 2-amino-4-cyano-1H-imidazole-5-carboxamide[1]

The Synthetic Blueprint: From Simple Precursors to a Complex Scaffold

While a single, standardized protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure strongly suggests a synthetic strategy rooted in the well-established chemistry of diaminomaleonitrile (DAMN). DAMN is a versatile and economical starting material for a wide variety of nitrogen-containing heterocycles, including imidazoles and purines.[3]

A plausible and efficient synthetic route can be conceptualized in two main stages: the formation of an acyclic intermediate followed by a base-catalyzed cyclization. This approach is analogous to established methods for preparing substituted aminoimidazoles.[4]

Step 1: Formation of an Amidine Intermediate

The initial step likely involves the reaction of diaminomaleonitrile with a formylating agent to introduce the carbon atom that will become C2 of the imidazole ring. A common and effective method is the use of formamidine acetate or a similar reagent.

Protocol:

  • Diaminomaleonitrile (1.0 eq) is suspended in a suitable solvent, such as ethanol or isopropanol.

  • Formamidine acetate (1.1 eq) is added to the suspension.

  • The reaction mixture is heated to reflux for a period of 2-4 hours, during which the formation of the N-(2-amino-1,2-dicyanovinyl)formamidine intermediate occurs.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate may be isolated by filtration or used directly in the next step.

Step 2: Base-Catalyzed Intramolecular Cyclization and Hydrolysis

The second stage involves an intramolecular cyclization of the formamidine intermediate to form the imidazole ring, followed by a selective hydrolysis of one of the nitrile groups to the carboxamide. This is typically achieved under basic conditions.

Protocol:

  • The crude or isolated amidine intermediate is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide.

  • The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) to drive both the cyclization and the hydrolysis.

  • The progress of the reaction is monitored by HPLC until the starting material is consumed and the desired product is formed.

  • Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • The solid this compound is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Synthesis_Workflow DAMN Diaminomaleonitrile (DAMN) Intermediate N-(2-amino-1,2-dicyanovinyl)formamidine DAMN->Intermediate Reflux in Ethanol Formamidine Formamidine Acetate Formamidine->Intermediate Product This compound Intermediate->Product Heat, Hydrolysis Base Aqueous Base (e.g., NaOH) Base->Product

Caption: Plausible synthetic workflow for this compound.

A Gateway to Purine Analogues: Applications in Drug Discovery

The true value of this compound lies in its role as a strategic intermediate for the synthesis of purine analogues.[5] Purines are fundamental components of DNA and RNA, and their analogues can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells and viruses.[6]

The chemical architecture of this compound, with its strategically placed amino, cyano, and carboxamide groups, provides multiple reactive sites for the construction of the second ring (the pyrimidine ring) to form the purine core.

Synthesis of Anticancer Agents

Derivatives of 5-amino-4-cyano-imidazole are key precursors in the synthesis of novel anticancer agents. For instance, imine and amide conjugates derived from N1-substituted 5-amino-4-cyanoimidazoles have demonstrated promising in vitro anti-proliferative activity against various cancer cell lines, with mechanisms of action that include the induction of apoptosis and selective inhibition of topoisomerase-II.[7] The core imidazole structure provided by intermediates like this compound is essential for building these therapeutically active molecules.

Development of Antiviral Compounds

The imidazole nucleus is also a key feature in many antiviral compounds. Nucleoside analogues containing a 5-substituted imidazole-4-carboxamide moiety have been synthesized and evaluated for their antiviral properties.[8] The ability to further elaborate the structure of this compound, for example, through glycosylation and other modifications, opens avenues for the discovery of new antiviral agents.

Applications Intermediate This compound Purine_Analogs Purine Analogues Intermediate->Purine_Analogs Ring Closure Reactions Anticancer Anticancer Agents (e.g., Topoisomerase Inhibitors) Purine_Analogs->Anticancer Antiviral Antiviral Agents (e.g., Nucleoside Analogues) Purine_Analogs->Antiviral

Caption: Role as a precursor in the synthesis of bioactive purine analogues.

Ensuring Quality: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the compound and for monitoring the progress of its synthesis.

Typical HPLC Method Parameters:

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the imidazole chromophore absorbs, typically around 260-270 nm.[9]

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total peak area. For a high-quality intermediate, a purity of ≥98% is often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the amino and carboxamide protons, as well as any protons on the imidazole ring. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the imidazole ring, the nitrile group, and the carboxamide group, further confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) would be suitable for this polar molecule, and the measured mass should correspond to the calculated molecular weight of 151.13 g/mol .

Conclusion: A Foundation for Innovation

This compound is more than just a chemical intermediate; it is a testament to the enabling power of synthetic chemistry in drug discovery. Its highly functionalized and versatile structure provides a robust foundation for the construction of a wide range of purine analogues and other complex heterocyclic systems. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and analytical characterization is paramount for unlocking its full potential in the quest for novel and more effective therapeutics for cancer, viral infections, and other diseases. As the demand for innovative medicines continues to grow, the strategic importance of such pivotal building blocks will undoubtedly continue to rise.

References

  • Sousa, A., Pontes, O., Andrade, J., Baltazar, F., Costa, M., & Proença, F. (2021). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect, 6(32), 8295-8302. Available from: [Link]

  • Synthesis of 2-amino-6-cyano-purine 35 from 5-amino-4-cyanoformimidoyl... (n.d.). ResearchGate. Available from: [Link]

  • This compound suppliers USA. (n.d.). USA Chemical Suppliers. Available from: [Link]

  • Stanovnik, B., & Svete, J. (2004). 7.1.1. Synthesis. In Science of Synthesis (Vol. 16, pp. 333-384). Georg Thieme Verlag.
  • Piaz, V. D., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. European Journal of Organic Chemistry. Available from: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. Available from: [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society (Resumed), 2937-2943. Available from: [Link]

  • Kumar, A., et al. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5654-5661. Available from: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2021). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • 2-AMINO-4,5-CYANO-IMIDAZOLE. (n.d.). SpectraBase. Available from: [Link]

  • Synthesis and Antiviral Evaluation of Nucleosides of 5-methylimidazole-4-carboxamide. (1987). Journal of Medicinal Chemistry. Available from: [Link]

  • Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry, 1(3), 69-76. Available from: [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2022). ResearchGate. Available from: [Link]

  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. (2008). ResearchGate. Available from: [Link]

  • Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. (1974). Google Patents.
  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Available from: [Link]

  • ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. (2010). ResearchGate. Available from: [Link]

  • Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide. IV. A new route to guanosine via cyanamide derivative. (1967). Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. (1983). Journal of Medicinal Chemistry. Available from: [Link]

  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. (2023). Molecules. Available from: [Link]

  • 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines. (1947). Journal of the American Chemical Society. Available from: [Link]

  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1977). Journal of Medicinal Chemistry. Available from: [Link]

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. (2013). Journal of Chromatography B. Available from: [Link]

Sources

synthesis of 2-amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The imidazole core is a privileged structure in numerous bioactive molecules, and this particular derivative serves as a versatile building block for more complex therapeutic agents. This document details the primary synthetic routes starting from the key precursor, diaminomaleonitrile (DAMN). We will delve into the mechanistic underpinnings of the cyclization reactions, provide detailed, field-tested experimental protocols, and offer insights into the causality behind critical process parameters. The guide is structured to provide both a theoretical understanding and a practical, reproducible methodology for laboratory synthesis.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its capacity for molecular recognition at various biological targets.[1] Consequently, imidazole derivatives have found applications as antibacterial, anti-inflammatory, antifungal, and anticancer agents.[1]

This compound (AICA-CN) is a highly functionalized imidazole that serves as a valuable synthon. Its structure is closely related to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a crucial intermediate in the de novo biosynthesis of purines. This relationship makes AICA-CN and its derivatives compelling candidates for the development of antimetabolites, antiviral agents, and other therapeutics that target nucleotide metabolism. Furthermore, the isomeric compound, 4-amino-5-imidazolecarboxamide, is a key intermediate in the industrial synthesis of the chemotherapy drug temozolomide, highlighting the pharmaceutical relevance of this structural class.[2]

This guide will focus on robust and scalable methods for the synthesis of AICA-CN, with a particular emphasis on pathways originating from diaminomaleonitrile (DAMN), a versatile and economically viable starting material.[3][4]

Core Precursor: Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is an ideal precursor for the synthesis of AICA-CN. Its chemical structure features two amino groups and two nitrile groups attached to a carbon-carbon double bond. This arrangement provides a rich platform for constructing heterocyclic systems.

Key attributes of DAMN as a precursor:

  • High Functionality: The presence of four reactive nitrogen and carbon centers allows for diverse chemical transformations.

  • Symmetry and Reactivity: One of the amino groups can be selectively reacted, followed by an intramolecular condensation involving the second amino group to facilitate ring closure, which is the cornerstone of the synthetic strategies discussed herein.[3][4]

  • Prebiotic Significance: DAMN is a molecule of interest in prebiotic chemistry, believed to be a precursor to the first genetic molecules like purines and pyrimidines, underscoring its fundamental role in the formation of nitrogen heterocycles.[5][6]

Synthetic Strategies and Mechanistic Insights

The most direct and industrially relevant syntheses of the amino-cyano-imidazolecarboxamide core involve the reaction of DAMN with a one-carbon (C1) electrophile, which facilitates the formation of the imidazole ring.

Primary Synthetic Route: Two-Step Synthesis via Formamide Acylation

A robust and scalable two-step method has been developed for industrial production, which offers high yields and avoids the use of highly toxic cyanide reagents common in older routes.[2] This process involves the initial formation of an N-formylated intermediate, followed by a base-catalyzed intramolecular cyclization.

  • Step 1: N-Formylation of DAMN: Diaminomaleonitrile is reacted with formamide in the presence of a dehydrating and activating agent, typically phosphorus oxychloride (POCl₃). The formamide acts as the C1 source. POCl₃ activates the formamide, making it a more potent electrophile, which then acylates one of the amino groups of DAMN.

  • Step 2: Base-Catalyzed Cyclization: The resulting N-formyl intermediate undergoes an intramolecular cyclization under alkaline conditions (e.g., sodium hydroxide). The base promotes the deprotonation of the remaining amino group, which then nucleophilically attacks the nitrile carbon. A subsequent tautomerization and hydrolysis of the second nitrile group to a carboxamide yields the final product.

The mechanism is outlined in the diagram below.

Synthesis_Mechanism DAMN Diaminomaleonitrile (DAMN) Intermediate N-Formyl Intermediate DAMN->Intermediate Step 1: N-Formylation Reagents1 Formamide (HCONH₂) + POCl₃ Reagents1->DAMN Product 2-Amino-4-cyano- 5-imidazolecarboxamide Intermediate->Product Step 2: Base-Catalyzed Cyclization Reagents2 NaOH (aq) Heat Reagents2->Intermediate

Caption: Reaction mechanism for the two-step synthesis of AICA-CN.

Alternative Route: Direct Cyclization with Formic Acid

An alternative, one-pot synthesis involves heating DAMN directly with formic acid in an inert organic solvent such as toluene or xylene.[7] In this process, formic acid serves as both the C1 source and the reaction medium/catalyst. The reaction proceeds via a similar mechanism of formylation followed by acid-catalyzed cyclization and dehydration to form the imidazole ring. This method is operationally simpler but may require more stringent control of reaction conditions to optimize yields and minimize side products.

Detailed Experimental Protocol (Based on Route 3.1)

This section provides a detailed, step-by-step methodology for the two-step , adapted from established industrial methods.[2]

Materials and Equipment:

  • Diaminomaleonitrile (DAMN)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Argon or Nitrogen gas supply

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Reflux condenser

  • Standard laboratory glassware and filtration apparatus

Step 1: Synthesis of the N-Formyl Intermediate

  • Inert Atmosphere: Set up a 5L three-necked flask under an argon atmosphere. Equip it with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reagents: To the flask, add 1458 mL of anhydrous THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of POCl₃: Begin the dropwise addition of 344.7 g of phosphorus oxychloride via the dropping funnel. Maintain the internal temperature below 35°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature of 35°C for 2 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LCMS, TLC) until the consumption of DAMN is complete (typically <0.3%).

  • Work-up: Once the reaction is complete, the mixture containing the intermediate is carefully quenched and worked up according to standard procedures to isolate the intermediate product. (Note: The patent describes proceeding directly with the crude reaction mixture after appropriate work-up).[2]

Step 2: Synthesis of this compound

  • Setup: In a 3L three-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorber, create an inert argon atmosphere.

  • Charge Reagents: Add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of the intermediate from Step 1.

  • Heating: Heat the mixture to 95°C and maintain this temperature.

  • Reaction and Monitoring: Hold the reaction at 95°C for approximately 3 hours. Monitor the reaction progress hourly until completion.

  • Cooling and Precipitation: Once the reaction is complete, stop heating and allow the mixture to cool naturally to room temperature (~20°C). The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with water and then an appropriate organic solvent (e.g., ethanol or acetone) to remove impurities. Dry the final product under vacuum.

Data Summary and Characterization

The following table summarizes typical reaction parameters for the two-step synthesis.

ParameterStep 1: N-FormylationStep 2: Cyclization
Key Reagents DAMN, Formamide, POCl₃N-Formyl Intermediate, NaOH
Solvent Tetrahydrofuran (THF)Water
Temperature 0-35°C95-100°C
Reaction Time ~2-4 hours~3 hours
Molar Ratios (Typical) DAMN:Formamide:POCl₃ = 1:1.5:1.5Intermediate:NaOH = 1:3.3-3.4

Product Characterization: The identity and purity of the synthesized this compound (CAS No. 125815-68-1, Molecular Formula: C₅H₅N₅O, M.W.: 151.13 g/mol ) should be confirmed using standard analytical techniques:[8][9]

  • ¹H NMR: To confirm the presence of amino and amide protons and the imidazole ring proton.

  • ¹³C NMR: To identify the carbon atoms of the imidazole ring, nitrile, and carboxamide groups.

  • FT-IR Spectroscopy: To detect characteristic vibrational frequencies for N-H (amine/amide), C≡N (nitrile), and C=O (amide) functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Overall Synthesis Workflow

The following diagram provides a high-level visualization of the entire laboratory workflow, from precursor procurement to final product analysis.

Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_analysis Isolation & Analysis Phase Reagents Procure Reagents: - Diaminomaleonitrile - Formamide - POCl₃, NaOH, THF Glassware Setup Inert Atmosphere Glassware Step1 Step 1: N-Formylation of DAMN (0-35°C) Glassware->Step1 Step2 Step 2: Base-Catalyzed Cyclization (95°C) Step1->Step2 Isolation Cooling, Precipitation & Filtration Step2->Isolation Purification Wash with Water & Organic Solvent Isolation->Purification Analysis Characterization: - NMR, IR, MS - Melting Point Purification->Analysis FinalProduct Final Product: 2-Amino-4-cyano- 5-imidazolecarboxamide Analysis->FinalProduct

Caption: High-level workflow for the synthesis and analysis of AICA-CN.

Conclusion

The is efficiently achieved through well-established chemical pathways, primarily utilizing diaminomaleonitrile as a key starting material. The two-step method involving N-formylation followed by base-catalyzed cyclization represents a scalable, safe, and high-yielding approach suitable for both laboratory and industrial production.[2] This versatile imidazole derivative continues to be a valuable building block for the discovery and development of novel therapeutics, leveraging its structural similarity to natural purine precursors. The methodologies and insights provided in this guide offer a solid foundation for researchers engaged in the synthesis of this and related heterocyclic compounds.

References

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]

  • A Three‐Way Regioselective Synthesis of Amino Acid Decorated Imidazole, Purine and Pyrimidine Derivatives by Multicomponent Chemistry Starting from Prebiotic Diaminomaleonitrile. Scite.ai. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Royal Society of Chemistry. Available at: [Link]

  • A three-way regioselective synthesis of amino acid decorated imidazole, purine and pyrimidine derivatives by multicomponent chemistry starting from prebiotic diaminomaleonitrile. Bohrium. Available at: [Link]

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Google Patents.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. Available at: [Link]

  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. Available at: [Link]

  • US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. Google Patents.
  • This compound suppliers USA. USA Chemical Suppliers. Available at: [Link]

  • Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Available at: [Link]

  • Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • The Synthesis of 4-Amino-2(3H)-oxo-5-imidazolecarboxamide. ACS Publications. Available at: [Link]

  • WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds. Google Patents.
  • Synthesis and reactions of 2-(5-amino-4-carbamoylimidazol-1-yl)-2-de-oxy-D-glucose, an analogue of a naturally occurring imidazole nucleoside. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

The Emergence of a Primordial Scaffold: A Technical Guide to 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule at the Crossroads of Prebiotic Chemistry and Modern Biology

In the intricate tapestry of chemical biology, certain molecules stand out for their fundamental role in both the putative origins of life and contemporary metabolic pathways. 2-Amino-4-cyano-5-imidazolecarboxamide is one such molecule. While its name may be unfamiliar to those outside of specialized fields, this humble imidazole derivative represents a critical link in the synthesis of purines, the essential building blocks of nucleic acids. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will traverse its journey from a potential product of prebiotic chemistry on early Earth to a key intermediate in the highly conserved de novo purine biosynthesis pathway.

Part 1: Prebiotic Origins and the Rise of Imidazoles

The story of this compound is deeply rooted in the field of prebiotic chemistry, which seeks to understand the chemical evolution that led to the emergence of life.[1] A central hypothesis in this field is that the simple molecule hydrogen cyanide (HCN) was a key precursor to many of the biomolecules essential for life.[2] The tetramer of HCN, diaminomaleonitrile (DAMN), is a versatile and widely used reagent in organic chemistry and is considered a plausible starting material on a prebiotic Earth.[2][3]

The formation of imidazole intermediates, such as amino imidazole carbonitrile and amino imidazole carboxamide, from precursors like aminomalononitrile (AMN) and DAMN is a crucial step in the proposed prebiotic synthesis of purines.[1][4] These imidazole derivatives are considered important pharmacophores and are precursors to both purine and pyrimidine nucleobases.[1] The photoinduced isomerization of diaminomaleonitrile (DAMN) to diaminofumaronitrile (DAFN) is another key photochemical step that has been suggested to play a role in the prebiotic formation of purine nucleobases and nucleotides.[5][6]

The general significance of imidazoles in prebiotic chemistry is underscored by their ability to act as synthons in the preparation of bioactive purines through annulation with simple C-1 donor reagents like formic acid.[4] This highlights a plausible pathway from simple precursors present on early Earth to the complex heterocyclic systems that form the basis of our genetic material.

Part 2: The Synthetic Landscape: From Diaminomaleonitrile to a Versatile Heterocycle

The laboratory synthesis of this compound and its derivatives is most prominently achieved through the chemical transformation of diaminomaleonitrile (DAMN). This C4N4 molecule is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, including pyrimidines, pyrazines, purines, and, of course, imidazoles.[3][7]

A Foundational Synthetic Protocol: Cyclization of Diaminomaleonitrile

A general and illustrative method for the synthesis of substituted imidazoles from DAMN involves a multi-step process that begins with the modification of one of its amino groups. This is typically achieved by reacting DAMN with reagents such as aldehydes, orthoformates, or acid chlorides, followed by an intramolecular condensation reaction.[7]

Experimental Protocol: A Representative Synthesis of a 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide

This protocol, while for a more complex derivative, illustrates the core principles of building the imidazole ring from a DAMN-based intermediate.

  • Preparation of the Imine Intermediate: A suspension of a 2-hydroxybenzylidene imine of DAMN in ethanol (0.45 M) is prepared.

  • Condensation with an Aromatic Aldehyde: To this suspension, an aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added.

  • Reaction at Ambient Temperature: The reaction mixture is stirred at room temperature for a period ranging from 7 to 24 hours.

  • Isolation of the Product: The resulting suspension is cooled in an ice bath for 2 hours. The precipitate is then collected by filtration.

  • Purification: The collected solid is washed successively with cold methanol or ethanol and diethyl ether, and then dried to yield the 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide.

The regioselectivity of this reaction, favoring the formation of the imidazole derivative, is driven by the presence of the 2-hydroxyaryl group, which facilitates an intramolecular hydrogen abstraction and protonation process in the cycloadduct intermediate.

G DAMN Diaminomaleonitrile (DAMN) Imine DAMN-based Imine Intermediate DAMN->Imine Reaction with 2-hydroxybenzaldehyde Cycloadduct Cycloadduct Intermediate Imine->Cycloadduct Condensation with Aromatic Aldehyde Aldehyde Aromatic Aldehyde Imidazole 2-Aryl-5-cyano-1-(2-hydroxyaryl)- 1H-imidazole-4-carboxamide Cycloadduct->Imidazole Intramolecular Rearrangement

Caption: Synthesis of a substituted imidazolecarboxamide from DAMN.

Part 3: Biological Significance: An Intermediate in De Novo Purine Biosynthesis

While this compound itself is a subject of chemical interest, its biological significance is primarily understood through its ribonucleotide derivative, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP). AICAR is a crucial intermediate in the de novo purine biosynthesis pathway, a metabolic process that is highly conserved across all domains of life.

This pathway builds purine nucleotides from simple precursors. AICAR is the penultimate intermediate in the synthesis of inosine monophosphate (IMP), which is the first fully formed purine nucleotide. From IMP, both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are synthesized.

The final two steps of the de novo purine synthesis pathway, which involve the conversion of AICAR to IMP, are catalyzed by the bifunctional enzyme aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC).

G cluster_purine_synthesis De Novo Purine Biosynthesis PRPP PRPP Intermediates ...Multiple Steps... PRPP->Intermediates AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Intermediates->AICAR FAICAR Formyl-AICAR (FAICAR) AICAR->FAICAR ATIC (Transformylase) IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC (Cyclohydrolase) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Caption: Role of AICAR in the de novo purine synthesis pathway.

The importance of this pathway and the role of AICAR are highlighted by the consequences of its dysregulation. For example, the bifunctional enzyme ATIC is a key player in this process, and its inhibition can lead to the accumulation of AICAR.[8]

Part 4: Physicochemical Properties and Data

For the practicing scientist, understanding the physical and chemical properties of a compound is paramount for its application in research and synthesis.

PropertyValueSource
CAS Number 125815-68-1[9][10]
Molecular Formula C5H5N5O[9][10]
Molecular Weight 151.13 g/mol [9][10]
Appearance Crystalline Solid[10]
IUPAC Name 2-amino-4-cyano-1H-imidazole-5-carboxamide[10]

Conclusion: A Molecule Bridging Worlds

This compound stands as a testament to the enduring connection between the fundamental chemistry of the early Earth and the intricate metabolic pathways of modern life. Its synthesis from diaminomaleonitrile, a plausible prebiotic precursor, and its central role in the biosynthesis of purines highlight its significance. For researchers in fields ranging from prebiotic chemistry to drug discovery, a deep understanding of this molecule and its derivatives offers a powerful tool for exploring the origins of life and for developing novel therapeutic agents that target fundamental metabolic pathways. The continued exploration of the chemistry of such foundational molecules will undoubtedly unlock new insights into both our past and our future.

References

  • Di Mauro, E., & Saladino, R. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(48), 30285-30294. [Link]

  • Saladino, R., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Organic & Biomolecular Chemistry, 19(35), 7646-7654. [Link]

  • Szabla, R., et al. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chemistry–A European Journal, 20(8), 2265-2274. [Link]

  • Boulanger, E., et al. (2013). Photochemical Steps in the Prebiotic Synthesis of Purine Precursors from HCN. Angewandte Chemie International Edition, 52(31), 8012-8015. [Link]

  • Rojas-Montoya, A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22633-22644. [Link]

  • Rojas-Montoya, A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22633-22644. [Link]

  • Yadav, M., & Singh, R. (2025). Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. [Link]

  • Al-Azmi, A. (2025). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458. [Link]

  • Showa Denko K.K. (2006). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Yahyazadeh, A. (2025). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. [Link]

  • SpectraBase. (n.d.). 2-AMINO-4,5-CYANO-IMIDAZOLE. [Link]

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (2020).
  • Guda, S. K., et al. (2025). Synthesis of Functionalized 1 H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401. [Link]

  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]

  • Guedes, F. A. F., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Taylor, E. C., & Loeffler, J. E. (1969). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic, 189-192. [Link]

Sources

An In-Depth Technical Guide to the Stability of 2-amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Forced Degradation Studies and Stability-Indicating Method Development

Introduction: The Critical Role of Stability in Drug Development

In the journey of a drug candidate from the laboratory to the patient, establishing its stability profile is a cornerstone of ensuring safety and efficacy. For drug development professionals, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk management. This guide provides an in-depth technical exploration of the stability of 2-amino-4-cyano-5-imidazolecarboxamide, a heterocyclic compound with potential pharmaceutical applications.

The structure of this compound, with its imidazole core, amino, cyano, and carboxamide functional groups, presents a unique set of potential degradation pathways. This document will serve as a practical guide for researchers and scientists on how to design and execute forced degradation studies to elucidate these pathways, develop a stability-indicating analytical method, and ultimately, ensure the quality and reliability of a potential drug product.

Understanding the Molecule: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount before embarking on stability studies. These properties will influence its behavior under various stress conditions and inform the selection of appropriate analytical techniques.

PropertyValueSource
Molecular FormulaC₅H₅N₅O[1]
Molecular Weight151.13 g/mol [1]
AppearanceCrystalline Solid[1]
Melting Point322°C (decomposes)[2]
CAS Number125815-68-1[1]

Forced Degradation: A Strategic Approach to Unveiling Instability

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The primary objectives of these studies are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3] The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate forced degradation studies to demonstrate the specificity of stability-indicating methods.[3]

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is considered optimal for the reliable detection and characterization of degradation products without the formation of secondary or tertiary degradants that may not be relevant to the actual shelf-life of the drug product.[5]

The following sections will detail the proposed experimental protocols for investigating the stability of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Studies

The overall workflow for conducting forced degradation studies is a systematic process that begins with exposing the API to various stress conditions and culminates in the characterization of any resulting degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Characterization API API Acid_Hydrolysis Acid Hydrolysis API->Acid_Hydrolysis HCl / H₂SO₄ Base_Hydrolysis Base Hydrolysis API->Base_Hydrolysis NaOH / KOH Oxidative Oxidative Degradation API->Oxidative H₂O₂ Thermal Thermal Degradation API->Thermal Elevated Temperature Photolytic Photolytic Degradation API->Photolytic ICH Q1B Light Exposure HPLC Stability-Indicating HPLC (Quantification) Acid_Hydrolysis->HPLC Base_Hydrolysis->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LC_MS LC-MS/MS (Identification) HPLC->LC_MS Peak Identification NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Definitive Structure

Caption: A typical workflow for forced degradation studies.

Postulated Degradation Pathways of this compound

Based on the functional groups present in this compound, several degradation pathways can be postulated under different stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The carboxamide and cyano groups are the most likely sites for hydrolysis.

  • Carboxamide Hydrolysis: Under both acidic and basic conditions, the carboxamide group can hydrolyze to a carboxylic acid.

  • Cyano Group Hydrolysis: The cyano group can undergo hydrolysis, initially to a carboxamide, and subsequently to a carboxylic acid.

Hydrolytic_Degradation Parent This compound C₅H₅N₅O Carboxamide_Hydrolysis 2-amino-4-cyano-5-imidazolecarboxylic acid C₅H₄N₄O₂ Parent->Carboxamide_Hydrolysis H⁺/H₂O or OH⁻/H₂O (Carboxamide hydrolysis) Cyano_Hydrolysis 2-amino-5-carboxamide-4-imidazolecarboxamide C₅H₆N₄O₂ Parent->Cyano_Hydrolysis H⁺/H₂O or OH⁻/H₂O (Cyano hydrolysis) Dicarboxylic_Acid 2-amino-4,5-imidazoledicarboxylic acid C₅H₅N₃O₄ Carboxamide_Hydrolysis->Dicarboxylic_Acid H⁺/H₂O or OH⁻/H₂O Cyano_Hydrolysis->Dicarboxylic_Acid H⁺/H₂O or OH⁻/H₂O

Caption: Postulated hydrolytic degradation pathways.

Oxidative Degradation

The imidazole ring and the amino group are susceptible to oxidation.[6] The presence of an electron-donating amino group can activate the imidazole ring towards oxidative attack.

Oxidative_Degradation Parent This compound C₅H₅N₅O N_Oxide N-oxide derivative C₅H₅N₅O₂ Parent->N_Oxide H₂O₂ Ring_Opened Ring-opened products Parent->Ring_Opened H₂O₂ (harsher conditions)

Caption: Postulated oxidative degradation pathways.

Photolytic Degradation

Imidazole-containing compounds are often sensitive to light.[6] Photodegradation can lead to complex reaction mixtures, including ring cleavage and polymerization.

Photolytic_Degradation Parent This compound C₅H₅N₅O Photo_Isomers Photochemical isomers Parent->Photo_Isomers UV/Vis light Ring_Cleavage Ring cleavage products Parent->Ring_Cleavage UV/Vis light

Caption: Postulated photolytic degradation pathways.

Detailed Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a starting point and should be optimized based on the observed degradation.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 1 M HCl.

    • Reflux the mixture at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the initial concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the initial concentration.

    • Analyze by HPLC.

Oxidative Degradation
  • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, dilute with the mobile phase to the initial concentration, and analyze by HPLC.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at 70°C.

  • Expose the sample for 7 days.

  • At specified time points (e.g., 0, 1, 3, 7 days), withdraw a sample, prepare a 100 µg/mL solution, and analyze by HPLC.

Photolytic Degradation
  • Expose the solid drug substance and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Maintain a control sample in the dark under the same temperature conditions.

  • After the exposure period, prepare a 100 µg/mL solution from the solid sample and analyze both the solid and solution samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionTime% Assay of Parent Drug% Total ImpuritiesNumber of DegradantsRemarks
Control 0 hr100.00.00-
1 M HCl, 60°C 8 hr85.214.83Significant degradation
0.1 M NaOH, RT 24 hr90.59.52Moderate degradation
3% H₂O₂, RT 24 hr92.17.94Moderate degradation
70°C, Solid 7 days98.51.51Minor degradation
ICH Q1B Light -94.35.73Moderate degradation

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[8] This method must be able to separate the parent drug from all potential degradation products and process-related impurities.[8]

HPLC Method Development Strategy
  • Column Selection: A C18 column is a common starting point for the separation of polar heterocyclic compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide information about the peak purity and the UV spectra of the degradants, which can aid in their identification.

  • Method Optimization: The method should be optimized by adjusting the gradient profile, pH of the mobile phase, and column temperature to achieve the best resolution between the parent peak and all degradant peaks.

Characterization of Degradation Products

Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for obtaining the molecular weight and fragmentation pattern of the degradation products, which provides crucial information for their identification.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown impurities, isolation of the degradant followed by NMR analysis is often necessary.[11][12] 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[11]

Conclusion: Ensuring Product Quality Through a Comprehensive Stability Program

The stability of this compound, like any active pharmaceutical ingredient, is a critical quality attribute that must be thoroughly investigated. This guide has outlined a systematic and scientifically sound approach to conducting forced degradation studies, based on the principles of ICH guidelines and an understanding of the molecule's chemical reactivity.

By following the proposed experimental protocols, researchers and drug development professionals can:

  • Identify the potential degradation pathways of this compound.

  • Develop a robust and reliable stability-indicating analytical method.

  • Gain valuable insights to guide formulation development, establish appropriate storage conditions, and define a suitable shelf-life.

Ultimately, a comprehensive understanding of the stability of this compound is essential for ensuring the delivery of a safe, effective, and high-quality medicinal product to patients.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET. [Link]

  • Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. (2024). Books.
  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (n.d.). Semantic Scholar. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH. [Link]

  • Stress Testing Study Design. (2020). Veeprho. [Link]

  • Stability testing of existing active substances and related finished products. (2023). [Link]

  • Common Setup Errors in Q1B—and How to Catch Them Early. (2025). Pharma Stability. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube. [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (2025). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • This compound suppliers USA. (n.d.). [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds. (2025). ResearchGate. [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

  • Tandem oxidation processes for the preparation of nitrogen-containing heteroaromatic and heterocyclic compounds. (n.d.). PubMed. [Link]

  • 125815-68-1| Chemical Name : this compound. (n.d.). Pharmaffiliates. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Advances in Heterocyclic Chemistry for API Synthesis. (n.d.). Pharmaceutical Technology. [Link]

  • Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.). [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • 5-Aminoimidazole-4-carboxamide. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-amino-4-cyano-5-imidazolecarboxamide, a key intermediate in the synthesis of various pharmaceuticals. The protocol herein details a robust and reproducible method starting from diaminomaleonitrile (DAMN), a versatile building block in heterocyclic chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization techniques.

Introduction

This compound is a pivotal precursor in the synthesis of numerous biologically active molecules. Its structural motif is a cornerstone for the development of purine analogs and other heterocyclic compounds with therapeutic potential. The strategic importance of this intermediate necessitates a well-defined and efficient synthetic route. This guide outlines a practical and accessible protocol, focusing on the reaction of diaminomaleonitrile with formamidine acetate, a common and effective method for the construction of the imidazole ring system.

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and economical starting material for the synthesis of a wide array of nitrogen-containing heterocycles, including imidazoles, pyrimidines, and purines.[2][3][4] The inherent reactivity of its amino and nitrile functionalities allows for a variety of cyclization strategies.

Synthesis Pathway and Mechanism

The synthesis of this compound from diaminomaleonitrile proceeds via a condensation reaction with a suitable one-carbon source, followed by cyclization and subsequent hydrolysis. The chosen method in this protocol utilizes formamidine acetate to provide the necessary carbon atom to form the imidazole ring.

The proposed reaction mechanism involves an initial nucleophilic attack of one of the amino groups of diaminomaleonitrile on the formamidine, followed by an intramolecular cyclization with the elimination of ammonia. This cyclization forms the imidazole ring. Subsequent partial hydrolysis of one of the nitrile groups to a carboxamide under the reaction conditions yields the final product.

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate DAMN->Intermediate + Formamidine Formamidine Acetate Formamidine->Intermediate Imidazole_Nitrile 2-Amino-4,5-dicyanoimidazole Intermediate->Imidazole_Nitrile - NH3 (Cyclization) Final_Product This compound Imidazole_Nitrile->Final_Product Partial Hydrolysis

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Diaminomaleonitrile (DAMN) (98% purity)

  • Formamidine acetate (99% purity)

  • Formic acid (98-100%)

  • Toluene

  • Ethanol (95%)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

Step 1: Reaction Setup

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add diaminomaleonitrile (10.8 g, 0.1 mol) and toluene (200 mL).

  • Stir the suspension to ensure good mixing.

  • Carefully add formic acid (13.8 g, 0.3 mol) to the flask. Caution: Formic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). A patent describes a similar process heating a mixture of diaminomaleonitrile and formic acid in an inert organic solvent.[5]

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Air-dry the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Table 1: Reaction Parameters and Expected Yield

ParameterValue
Molar Ratio (DAMN:Formic Acid)1:3
SolventToluene
Reaction Temperature110-115 °C (Reflux)
Reaction Time6-8 hours
Expected Yield (after purification)65-75%

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Melting Point:

  • Determine the melting point of the purified product. The literature value can be used as a reference.

2. Spectroscopy:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the amino and amide protons, as well as the imidazole ring proton.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will confirm the presence of the nitrile, carboxamide, and imidazole ring carbons.

  • FT-IR (KBr): The infrared spectrum should display characteristic absorption bands for the N-H stretches of the amino and amide groups, the C≡N stretch of the nitrile group, and the C=O stretch of the amide group.

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or another suitable mass spectrometry technique can be used to confirm the molecular weight of the product (C₅H₄N₆O, MW: 164.12 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time and monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Loss of product during work-upUse minimal amounts of cold solvent for washing the precipitate.
Impure ProductIncomplete removal of starting materialsOptimize the washing steps. Recrystallize the product a second time if necessary.
Side reactionsEnsure the quality of the starting materials. Control the reaction temperature carefully.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps and employing the recommended characterization techniques, researchers can consistently produce this valuable intermediate for their drug discovery and development efforts. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for standard organic synthesis laboratories.

References

  • Baran, P. S. Synthesis of Imidazoles. Baran Lab, The Scripps Research Institute. [Link]

  • Yamazaki, A., Kumashiro, I., & Takenishi, T. (1976). Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide. IV. A new route to guanosine via cyanamide derivative. Nucleic Acids Research, 3(1), 251–259. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. d. C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4729. [Link]

  • Bohrium. a-three-way-regioselective-synthesis-of-amino-acid-decorated-imidazole-purine-and-pyrimidine-derivatives-by-multicomponent-chemistry-starting-from-prebiotic-diaminomaleonitrile. Ask this paper. [Link]

  • Pérez-Picaso, L., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22495–22505. [Link]

  • Al-Azmi, A. (2018). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Kumashiro, I., & Takenishi, T. (1969). U.S. Patent No. 3,468,901. Washington, DC: U.S.
  • Pérez-Picaso, L., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. [Link]

  • Al-Shar'i, N. A., & Al-Awad, M. A. (2014). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google P
  • Al-Azemi, T. F., & El-Shorbagi, A.-N. A. (2003). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. [Link]

  • US3660463A - Synthesis of aminomethylene malononitrile - Google P
  • Wikipedia. (2023). Diaminomaleonitrile. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic, 1549-1554. [Link]

  • Al-Smadi, M., & Hassan, H. (2010). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. PMC - NIH. [Link]

  • US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)
  • US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google P
  • Taylor, E. C., & Ehrhart, W. A. (1962). Formamidine Acetate. Organic Syntheses, 42, 63. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-4-cyano-5-imidazolecarboxamide in the Synthesis of Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Purine Scaffolds

The purine ring system is a cornerstone of life, forming the structural basis of DNA and RNA, cellular energy currency (ATP), and key signaling molecules. Consequently, synthetic purine analogs are of immense interest to researchers in drug development and chemical biology. These analogs can function as inhibitors of enzymes involved in nucleotide metabolism, making them valuable therapeutic agents, particularly in oncology and virology.[1] The synthesis of these novel purine derivatives often relies on versatile heterocyclic building blocks. One such precursor is 2-amino-4-cyano-5-imidazolecarboxamide , a stable and reactive molecule that provides a robust platform for constructing diverse purine-like structures.[2]

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will detail its chemical properties, its strategic application in the synthesis of purine analogs, and provide experimentally grounded protocols for its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Understanding the Reagent: this compound

This compound is a crystalline solid with the molecular formula C₅H₅N₅O.[2] Its structure features an imidazole core functionalized with an amino group at the 2-position, a cyano group at the 4-position, and a carboxamide group at the 5-position. This arrangement of functional groups makes it a highly valuable precursor for building the fused pyrimidine ring of the purine scaffold.

It is crucial to distinguish this compound from the biologically active molecule 5-aminoimidazole-4-carboxamide riboside (AICAR) . While both are imidazole derivatives, their roles are fundamentally different:

  • This compound: A synthetic chemical intermediate used to build purine analogs and other heterocyclic systems in a laboratory setting.[2][3]

  • AICAR: A naturally occurring metabolic intermediate in the de novo purine biosynthesis pathway.[4][5][6] It is cell-permeable and is converted intracellularly to its monophosphate form (ZMP), which is an AMP analog that can activate AMP-activated protein kinase (AMPK).[4][7]

The presence of the cyano group in this compound is key to its utility, as it can be readily transformed into other functional groups to complete the purine ring system.[8][9]

Chemical Properties and Handling
PropertyValueSource
Molecular Formula C₅H₅N₅O[2]
Molecular Weight 151.13 g/mol [2]
Appearance Crystalline Solid[2]
CAS Number 125815-68-1[2]
Purity (Typical) >96%[2]

Storage and Handling: Store in a cool, dry place, protected from light. Handle with standard laboratory personal protective equipment (gloves, safety glasses, lab coat).

Synthetic Applications in Purine Chemistry

The primary application of this compound is as a starting material for the synthesis of a variety of purine analogs. The general strategy involves the reaction of the imidazole precursor with various reagents to construct the fused pyrimidine ring.

Workflow for Purine Analog Synthesis

The following diagram illustrates a generalized workflow for the synthesis of purine analogs from this compound.

Purine Synthesis Workflow Generalized Workflow for Purine Analog Synthesis start This compound reagents React with appropriate reagents (e.g., anhydrides, formamides, etc.) start->reagents cyclization Cyclization to form purine ring reagents->cyclization purine_analog Substituted Purine Analog cyclization->purine_analog purification Purification and Characterization purine_analog->purification final_product Final Product purification->final_product

Caption: A generalized workflow for synthesizing purine analogs.

Protocols for the Synthesis of Purine Analogs

The following protocols are based on established synthetic routes and provide a starting point for researchers. Optimization may be required depending on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides

This protocol describes a method for the regioselective synthesis of highly substituted imidazole derivatives, which can be further elaborated into complex purine-like structures. This synthesis is self-assisted by the 2-hydroxyaryl group.[10]

Objective: To synthesize 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from diaminomaleonitrile (a precursor to the title compound's scaffold) based imines and aromatic aldehydes.

Materials:

  • Diaminomaleonitrile (DAMN)

  • 2-Hydroxybenzylidene imines derived from DAMN

  • Aromatic aldehydes

  • Solvent (e.g., ethanol)

  • Catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Imine Precursor: Synthesize the 2-hydroxybenzylidene imine from diaminomaleonitrile and the corresponding 2-hydroxybenzaldehyde following established literature procedures.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-hydroxybenzylidene imine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

Expected Outcome: This procedure should yield the desired 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide.[10]

Protocol 2: Synthesis of 6-Cyanopurines

This protocol outlines a general method for the synthesis of 6-cyanopurines from a derivative of the title compound, 5-amino-4-(cyanoformimidoyl)imidazole.[3][9] This intermediate can be prepared from this compound precursors.

Objective: To synthesize 2-substituted 6-cyanopurines.

Materials:

  • 5-Amino-4-(cyanoformimidoyl)imidazole derivative (e.g., 5-amino-4-(cyanoformimidoyl)-1,2-dimethylimidazole)

  • Carboxylic acid anhydrides (e.g., acetic anhydride, propionic anhydride)

  • Solvent (e.g., anhydrous dioxane or DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 5-amino-4-(cyanoformimidoyl)imidazole derivative (1 equivalent) in an anhydrous solvent.

  • Addition of Reagent: Add the carboxylic acid anhydride (1.5-2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the anhydride used. In some cases, the intermediate 5-carboxamido-4-(cyanoformimidoyl)imidazole can be isolated.[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted 6-cyanopurine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Rationale for Procedural Steps:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the acid anhydride and other moisture-sensitive intermediates.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization reaction to form the purine ring.

  • Isolation of Intermediate: The potential to isolate the acylamino intermediate allows for a stepwise approach and can be useful for synthesizing a variety of analogs from a common precursor.[9]

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of a 6-cyanopurine derivative.

6-Cyanopurine Synthesis Synthesis of a 6-Cyanopurine Derivative imidazole 5-Amino-4-(cyanoformimidoyl)imidazole derivative R-groups attached intermediate 5-Acylamino Intermediate (Can be isolated) imidazole->intermediate + (R'CO)₂O anhydride Carboxylic Acid Anhydride (R'CO)₂O purine 2-Substituted 6-Cyanopurine Final Product intermediate->purine Heat (Cyclization)

Caption: Key steps in the synthesis of 6-cyanopurines.

Conclusion and Future Directions

This compound and its derivatives are invaluable tools for the medicinal chemist and researcher focused on the development of novel purine analogs. Its strategic arrangement of functional groups allows for the efficient construction of the purine scaffold, opening avenues for the synthesis of diverse libraries of compounds for biological screening. The protocols provided herein serve as a foundation for the practical application of this versatile building block. Future research will likely focus on expanding the range of reactions and developing one-pot procedures to further streamline the synthesis of complex purine-based molecules with potential therapeutic applications.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-4-cyano-5-imidazolecarboxamide (ACIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity ACIC. As a crucial intermediate in the synthesis of various therapeutic agents, the purity of ACIC is paramount. This document offers a structured, problem-solving approach based on established chromatographic and recrystallization principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its polar nature and limited solubility in many common organic solvents.[1] Key issues include:

  • Poor retention on standard reversed-phase columns: Due to its hydrophilicity, ACIC may elute in the void volume.

  • Peak tailing in normal-phase chromatography: The basicity of the amino groups can lead to strong interactions with acidic silica surfaces, causing poor peak shape.[2]

  • Difficulty in finding a suitable single-solvent for recrystallization: Its slight solubility in water and some polar organic solvents complicates the selection of an ideal recrystallization system.[1]

  • Potential for "oiling out" during crystallization: This can occur if the solution is supersaturated or cooled too quickly, trapping impurities.[3]

Q2: What is a good starting point for purity analysis of ACIC?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of ACIC. Given its polar and ionizable nature, a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) approach is often more effective than traditional reversed-phase (C18) chromatography.

  • For a starting point with a C18 column , consider using an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at a low pH to improve retention.[1]

  • A more robust method would involve a mixed-mode column that combines reversed-phase and ion-exchange characteristics.[4][5] This allows for better retention and separation of polar and ionic compounds.

Q3: What are the most common impurities I should be aware of?

A3: Impurities in ACIC typically arise from starting materials, by-products, or degradation. Common precursors in its synthesis include diaminomaleonitrile and formamide.[6][7] Therefore, potential impurities could include unreacted starting materials or side-reaction products from the cyclization process. It is crucial to characterize your crude material by LC-MS to identify the main impurities before selecting a purification strategy.

Troubleshooting Guide: Purification of ACIC

This section provides a problem-oriented approach to common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Potential Cause Scientific Rationale Suggested Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, recovery will be poor.A patent for the industrial production of a related compound suggests recrystallization from water followed by washing with absolute ethanol.[7] Given ACIC's slight solubility in water, this is a logical starting point. Experiment with mixed solvent systems, such as water with a miscible organic co-solvent (e.g., ethanol, isopropanol), to fine-tune solubility.
Premature Crystallization If the solution cools too quickly, especially in the filtration funnel, the product can crystallize prematurely, leading to loss.Ensure your filtration apparatus (e.g., Buchner funnel) is pre-heated. Use a minimal amount of hot solvent for dissolving the crude product to ensure the solution is saturated.
"Oiling Out" The compound separates as a liquid phase instead of forming crystals, often due to high impurity levels or rapid cooling. This oil may solidify into an amorphous solid, trapping impurities.Add a small amount of hot solvent to redissolve the oil, and allow the solution to cool more slowly. Using a scratch on the inside of the flask with a glass rod can initiate nucleation. Seeding with a pure crystal of ACIC can also be effective.[3]
Issue 2: Poor Separation in Column Chromatography
Potential Cause Scientific Rationale Suggested Solution
Compound Streaking on Silica Gel The basic amino groups on the imidazole ring interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a similar base into your mobile phase to neutralize the acidic sites on the silica gel.[3][8][9] Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like an amino or cyano column.[2][3]
Compound is Too Polar for Normal-Phase The compound has a very high affinity for the silica gel and does not elute even with highly polar mobile phases (e.g., methanol/dichloromethane).Switch to Reversed-Phase Flash Chromatography: Use a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like formic acid or TFA (0.1%) can improve peak shape.[3] Employ HILIC: This technique uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. Water acts as the strong eluting solvent.[2][10]
Co-elution of Impurities The chosen solvent system does not provide sufficient selectivity to separate the target compound from closely related impurities.TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides the best separation (difference in Rf values) between your product and impurities. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar polarities.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point based on general principles and available data. Optimization will likely be required.

  • Solvent Selection: Begin with deionized water. Based on small-scale solubility tests, you may need to consider a co-solvent system like water/ethanol.

  • Dissolution: In an appropriately sized flask, add the crude ACIC and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If it does not fully dissolve, add small aliquots of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., absolute ethanol) to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Chromatography on Modified Silica Gel

This protocol is designed for situations where the compound streaks on standard silica gel.

  • Stationary Phase: Standard silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, select a solvent system (e.g., dichloromethane/methanol). Add 0.5% triethylamine to the mobile phase mixture.

  • Column Packing: Pack the column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude ACIC in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]

  • Elution: Run the chromatography using a gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Visualizing Purification Strategies

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude ACIC Sample tlc_analysis Perform TLC Analysis (e.g., DCM/MeOH) start->tlc_analysis single_spot Single Spot on TLC? tlc_analysis->single_spot recrystallize Attempt Recrystallization (e.g., Water/Ethanol) single_spot->recrystallize Yes column_chrom Proceed to Column Chromatography single_spot->column_chrom No streaking Does the spot streak? modified_silica Use Modified Silica Gel (add 0.5% TEA to mobile phase) streaking->modified_silica Yes rp_or_hilic Consider Reversed-Phase or HILIC streaking->rp_or_hilic No, but poor separation column_chrom->streaking

Caption: Decision tree for selecting a purification method for ACIC.

Troubleshooting Workflow for Low Recrystallization Yield

Low_Yield_Troubleshooting start Low Recrystallization Yield check_filtrate Analyze Filtrate by TLC/HPLC start->check_filtrate product_in_filtrate Significant Product in Filtrate? check_filtrate->product_in_filtrate oiling_out Did the Compound 'Oil Out'? product_in_filtrate->oiling_out No solvent_issue Solvent solubility too high at low temp. product_in_filtrate->solvent_issue Yes cooling_issue Solution cooled too quickly. oiling_out->cooling_issue Yes impurity_issue High impurity load. oiling_out->impurity_issue Also Possible change_solvent Action: Use a less-solubilizing solvent or a co-solvent system. solvent_issue->change_solvent slow_cooling Action: Ensure slow cooling. Use a Dewar or insulate the flask. cooling_issue->slow_cooling pre_purify Action: Pre-purify by chromatography. impurity_issue->pre_purify

Caption: Troubleshooting workflow for low recrystallization yield.

References

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • RP HPLC method for Imidazole. Chromatography Forum. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • SOP: FLASH CHROMATOGRAPHY. Available from: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. Available from: [Link]

  • Industrial production method of 4-amino-5-imidazole formamide. Google Patents.
  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. Available from: [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-amino-4-cyano-5-imidazolecarboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and Multiple Spots on TLC

Question: My reaction to form this compound from diaminomaleonitrile (DAMN) is resulting in a low yield and my TLC plate shows several unexpected spots. What are the likely side products and how can I minimize them?

Probable Cause & Solution:

The reaction of diaminomaleonitrile (DAMN) to form the imidazole ring is sensitive to reaction conditions, and deviations can lead to the formation of several side products. Understanding these potential byproducts is key to optimizing your reaction for a higher yield of the target molecule.

  • Incompletely Cyclized Intermediates: The reaction proceeds through intermediates that may persist if cyclization is incomplete. One such likely intermediate is N-formyl-2,3-diaminomaleonitrile.

  • Over-formylation: Excessive formylating agent can lead to the formation of N,N'-diformyl-2,3-diaminomaleonitrile, which can be difficult to cyclize.[1]

  • Pyrazine Derivatives: DAMN can undergo self-condensation, which presents a competing reaction pathway leading to the formation of substituted pyrazines.[1]

  • Unreacted Starting Material: A significant amount of unreacted diaminomaleonitrile (DAMN) will remain if the conversion is incomplete.[1]

Optimization Strategies:

  • Temperature Control: Suboptimal reaction temperatures can favor the formation of these byproducts. Ensure precise and stable temperature control throughout the reaction.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. An incorrect ratio of DAMN to the formylating agent is a common cause of side product formation.[1]

Issue 2: Formation of an Insoluble, Dark-Colored Material

Question: I'm observing a significant amount of a dark, insoluble material in my reaction mixture. What is this and how can I prevent its formation?

Probable Cause & Solution:

This is likely a polymeric byproduct resulting from the self-condensation of diaminomaleonitrile (DAMN).[1] DAMN is known to undergo thermal polymerization, particularly at elevated temperatures, leading to complex, nitrogen-rich polymers that are often insoluble in common organic solvents.[1]

Prevention and Mitigation:

  • Strict Temperature Management: Avoid excessive temperatures during the reaction. The propensity for polymerization increases significantly with heat.

  • Solvent Choice: The choice of an appropriate inert organic solvent, such as toluene, xylene, or anisol, can help to maintain a suitable reaction temperature at reflux.[2]

  • Reaction Time: Adhering to the recommended reaction time of five to seven hours can help minimize the formation of polymeric byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, also known as 4(5)-cyanoimidazole-5(4)-carboxyamide, typically involves the reaction of diaminomaleonitrile (DAMN) with a formylating agent like formic acid in an organic solvent.[2] This reaction leads to the formation of the imidazole ring structure. An alternative industrial method involves reacting diaminomaleonitrile with formamide in the presence of phosphorus oxychloride to form an intermediate, which is then cyclized under alkaline conditions.[3]

Q2: What is the role of diaminomaleonitrile (DAMN) in this synthesis?

A2: Diaminomaleonitrile (DAMN) is a crucial and versatile building block in organic synthesis.[4] It serves as the precursor for a wide variety of nitrogen-containing heterocycles, including imidazoles, pyrimidines, pyrazines, and purines.[4] In this specific synthesis, the two amino groups and the adjacent nitrile groups of DAMN provide the necessary atoms to form the imidazole ring.

Q3: How can the final product be purified?

A3: The desired product, this compound, can be isolated and purified using conventional methods. A common procedure involves concentrating the reaction mixture to dryness and then recrystallizing the crude product from a suitable solvent to obtain a purified crystalline solid.[2]

Q4: Are there any specific safety precautions to consider when working with the starting materials?

A4: Yes. While one of the advantages of some synthetic routes is the avoidance of highly toxic cyanides, it is important to note that diaminomaleonitrile itself should be handled with care.[3] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All reactions should be carried out in a well-ventilated fume hood.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the intended reaction pathway for the synthesis of this compound from diaminomaleonitrile and formic acid, as well as the points where common side reactions can occur.

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate N-formyl-2,3-diaminomaleonitrile (Intermediate) DAMN->Intermediate Formylation Pyrazine Pyrazine Derivatives DAMN->Pyrazine Self-condensation Polymer Polymeric Byproducts DAMN->Polymer Self-condensation (High Temp) FormicAcid Formic Acid Product 2-Amino-4-cyano-5- imidazolecarboxamide Intermediate->Product Cyclization Diformyl N,N'-diformyl-2,3- diaminomaleonitrile Intermediate->Diformyl Over-formylation

Caption: Reaction pathway and potential side reactions.

Experimental Protocol: Synthesis from Diaminomaleonitrile and Formic Acid

This protocol is a generalized procedure based on common synthetic methods. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Formic Acid

  • Inert Organic Solvent (e.g., Toluene, Xylene)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diaminomaleonitrile and the inert organic solvent.

  • Reagent Addition: Add formic acid to the mixture. A typical ratio is 1 to 2 parts by weight of formic acid per 1 part by weight of diaminomaleonitrile.[2]

  • Heating: Heat the mixture to reflux temperature and maintain for a period of five to seven hours.[2]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent to yield the purified this compound.

Parameter Recommended Value
Reactant Ratio (Formic Acid:DAMN) 1:1 to 2:1 by weight[2]
Solvent Toluene, Xylene, or Anisol[2]
Temperature Reflux
Reaction Time 5 - 7 hours[2]

References

  • Common side products in Imidazo[4,5-d]imidazole synthesis and removal - Benchchem.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - NIH.
  • Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. Google Patents.
  • Industrial production method of 4-amino-5-imidazole formamide. Google Patents.

Sources

Technical Support Center: Optimizing Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-amino-4-cyano-5-imidazolecarboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important intermediate. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process data.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary synthetic route discussed is the two-step industrial method starting from diaminomaleonitrile (DAMN) and formamide, which is valued for its efficiency and avoidance of highly toxic cyanide reagents.[1]

Q1: Why is my overall yield of this compound consistently low?

Low yield is a multifaceted problem that can originate from issues with starting materials, reaction conditions, or the workup procedure. Let's break down the potential causes systematically.

A: Potential Causes & Solutions:

  • Purity of Diaminomaleonitrile (DAMN): DAMN is a versatile but sometimes unstable precursor.[2] Impurities or degradation can inhibit the reaction.

    • Recommendation: Always use high-purity DAMN. If the purity is questionable, consider recrystallization before use. Confirm purity via melting point or spectroscopic methods.

  • Suboptimal Reaction Temperature: This synthesis involves two distinct thermal stages. Incorrect temperature control is a common pitfall.

    • Step 1 (Intermediate Formation): The reaction of DAMN with formamide using a dehydrating agent like phosphorus oxychloride (POCl₃) is exothermic. The temperature should be carefully maintained between 0-35°C.[1] Temperatures exceeding this range can lead to uncontrolled side reactions and decomposition.

    • Step 2 (Cyclization): The ring-closure reaction of the intermediate requires high temperatures, typically 95-100°C, under alkaline conditions to proceed efficiently.[1] Insufficient heat will result in an incomplete reaction.

  • Inefficient Workup and Product Isolation: The product's solubility is highly pH-dependent.

    • Recommendation: During the final workup, after the cyclization is complete, the pH must be carefully adjusted to 6.5-7.0 with an acid (e.g., hydrochloric acid) at a low temperature (0-5°C) to induce precipitation.[1] If the pH is too low or too high, the product may remain in the solution, drastically reducing the isolated yield.[3]

  • Moisture in Reaction: The first step utilizes phosphorus oxychloride, which reacts violently with water.

    • Recommendation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the POCl₃ and inhibiting the formation of the necessary intermediate.[1]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow to diagnose the cause of low product yield.

Troubleshooting_Workflow start Start: Low Yield Observed reagent_check 1. Verify Reagent Purity - DAMN Purity (Recrystallize?) - Anhydrous Solvent? - POCl3 Activity? start->reagent_check condition_check 2. Review Reaction Conditions - Step 1 Temp (0-35°C)? - Step 2 Temp (95-100°C)? - Inert Atmosphere Maintained? reagent_check->condition_check Reagents OK workup_check 3. Analyze Workup Procedure - Final pH (6.5-7.0)? - Precipitation Temp (0-5°C)? - Sufficient Recrystallization Time? condition_check->workup_check Conditions OK product_analysis 4. Analyze Crude Product - NMR/LCMS for side products - Identify impurities workup_check->product_analysis Workup OK end_ok Yield Optimized product_analysis->end_ok Problem Identified & Solved

Caption: A step-by-step diagnostic flowchart for troubleshooting low yield.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A: Common Impurities & Purification Strategies:

  • Unreacted Starting Materials: Incomplete reactions can leave residual DAMN or formamide.

    • Detection: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of starting materials.[3]

    • Removal: Most starting materials can be removed during workup and recrystallization. The patent describes a final recrystallization from water, followed by washing with absolute ethanol.[1]

  • Incompletely Cyclized Intermediate: The intermediate formed in Step 1 may persist if the cyclization (Step 2) is incomplete due to insufficient temperature, reaction time, or incorrect basicity.

    • Detection: The intermediate will have a different chromatographic profile and spectroscopic signature (NMR, MS) from the final product.

    • Solution: Ensure the reaction mixture reaches 95-100°C and is held for the recommended time (approx. 3 hours) under sufficient alkaline conditions (e.g., with sodium hydroxide) to drive the cyclization to completion.[1]

  • Side Products: Diaminomaleonitrile is a precursor to a variety of nitrogen heterocycles, including pyrazines and purines.[2][4] Improper reaction conditions can lead to the formation of these alternative structures.

    • Solution: Strict adherence to the optimized reaction protocol is the best defense. The regioselectivity towards the desired imidazole is controlled by the specific reagents and conditions.[5] Purification via recrystallization is often effective at removing isomeric impurities.

Purification Protocol: A robust purification method involves dissolving the crude product in an alkaline solution and then carefully re-precipitating it by neutralizing the solution.[3] The industrial patent specifies a final recrystallization from water, which leverages the product's poor solubility in neutral water, followed by washing with ethanol to remove any remaining water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for producing this compound on a lab or industrial scale?

A: The most advantageous route for scalable production starts with diaminomaleonitrile (DAMN) and formamide.[1] This two-step process, which uses phosphorus oxychloride as a condensing and dehydrating agent followed by a base-catalyzed cyclization, is preferred because:

  • Avoids Toxic Reagents: It circumvents the use of highly toxic cyanides (like NaCN or HCN) required in other routes.[1]

  • High Yield: When optimized, it provides the target compound in good quality and yield.

  • Scalability: The procedure is robust and has been adapted for industrial production.[1]

Reaction Pathway Overview

The diagram below illustrates the two-step synthesis from diaminomaleonitrile.

Reaction_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate DAMN->Intermediate Step 1 Formamide Formamide POCl3 POCl3 (THF, 0-35°C) POCl3->Intermediate NaOH NaOH (aq) (95-100°C) FinalProduct 2-Amino-4-cyano- 5-imidazolecarboxamide NaOH->FinalProduct Intermediate->FinalProduct Step 2: Cyclization

Caption: Two-step synthesis of the target imidazole from DAMN.

Q2: What are the critical parameters to control during this synthesis?

A: Based on established protocols, the following parameters are critical for success. The table below summarizes the conditions derived from a documented industrial process.[1]

ParameterStep 1: Intermediate FormationStep 2: Cyclization & WorkupRationale
Key Reagents DAMN, Formamide, POCl₃Intermediate from Step 1, NaOH, HClPOCl₃ acts as a dehydrating/condensing agent. NaOH is the base for cyclization. HCl is for neutralization/precipitation.
Solvent Tetrahydrofuran (THF)WaterTHF is an appropriate organic solvent for the first step. Water is the medium for the high-temperature cyclization.
Molar Ratios DAMN:Formamide:POCl₃ ≈ 1:1.5:1.5Intermediate:NaOH ≈ 1:3.4An excess of formamide and POCl₃ ensures complete conversion of DAMN. Sufficient base is needed for ring closure.
Temperature 0°C (addition), then 5-35°C95-100°C (reaction), then 0-5°C (precipitation)Initial cooling controls the exothermic reaction. High temperature is required for cyclization. Low temperature maximizes precipitation.
Reaction Time ~2-4 hours (monitor by LC)~3 hoursReaction should be monitored to completion to avoid carrying over unreacted materials.
Atmosphere Inert (Argon or Nitrogen)N/AEssential to prevent POCl₃ from reacting with atmospheric moisture.
pH Control pH 8-8.5 (Intermediate workup)pH 6.5-7.0 (Final product precipitation)Precise pH adjustment is critical for isolating the intermediate and the final product.

Detailed Experimental Protocol

This protocol is an adapted summary of the industrial synthesis method for this compound.[1]

Step 1: Synthesis of the Intermediate

  • Set up a multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel under an argon atmosphere.

  • Charge the flask with tetrahydrofuran (THF), diaminomaleonitrile (DAMN), and formamide.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the addition funnel, ensuring the internal temperature does not exceed 35°C.

  • After the addition is complete, maintain the reaction temperature at 35°C for 2-4 hours. Monitor the consumption of DAMN by TLC or LC.

  • Once the reaction is complete, quench the mixture by adding methanol, followed by water.

  • Adjust the pH to 8.0-8.5 with a suitable base.

  • Extract the aqueous layer with ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • In a separate reactor, add the crude intermediate from Step 1 to a solution of sodium hydroxide in water.

  • Heat the mixture to 95-100°C and maintain for approximately 3 hours, with stirring.

  • After the reaction is complete, cool the mixture to 0-5°C in an ice bath.

  • Slowly and carefully adjust the pH of the cold mixture to 6.5-7.0 using hydrochloric acid. A precipitate will form.

  • Filter the solid product, wash the filter cake with cold water, and then with absolute ethanol.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from water if necessary.

References

  • Lima, F. P. de, et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(27), 23289–23301. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. RSC Publishing. [Link]

  • PubMed. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1 H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(27). [Link]

  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • ResearchGate. (n.d.). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Google Patents. (2018).
  • USA Chemical Suppliers. (2025). This compound suppliers USA. [Link]

  • ResearchGate. (n.d.). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Google Patents. (1974). US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.

Sources

Technical Support Center: 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-amino-4-cyano-5-imidazolecarboxamide (CAS No. 125815-68-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this key synthetic intermediate. As your Senior Application Scientist, I have structured this document to address common challenges and frequently asked questions, grounding all recommendations in established safety protocols and chemical principles.

I. Compound Overview and Key Specifications

A foundational understanding of the compound's properties is critical for its effective use. This compound is a heterocyclic organic compound often utilized as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.[1][2]

PropertySpecificationSource(s)
CAS Number 125815-68-1[1][3][4]
Molecular Formula C₅H₅N₅O[1][3]
Molecular Weight 151.13 g/mol [1][3]
Appearance Crystalline Solid / Light Beige Solid[1][3]
Recommended Storage -20°C Freezer[4]
Known Solubilities Slightly soluble in DMSO, Methanol, and Water[4][5]

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation. The causality behind each troubleshooting step is explained to empower you to make informed decisions.

Question: My compound is difficult to dissolve, even in DMSO. What's going wrong?

Answer: This is a common issue stemming from the compound's inherently low solubility.[4] Several factors can exacerbate this problem:

  • Causality (Solvent Quality): Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can significantly decrease the solubility of organic compounds like this one.

  • Causality (Kinetic vs. Thermodynamic Solubility): The compound may require energy to overcome the crystal lattice energy and enter solution. Simply adding the solvent may not be sufficient.

Troubleshooting Protocol:

  • Verify Solvent Quality: Always use fresh, anhydrous DMSO from a tightly sealed bottle. If you suspect your stock is "wet," open a new bottle.

  • Employ Mechanical Agitation: Vigorously vortex the solution for 30-60 seconds.

  • Introduce Sonication: For stubborn samples, sonicate the vial in a water bath for 5-10 minutes.[6] This provides the energy needed to break up solid aggregates and facilitate dissolution.

  • Gentle Warming (Use with Caution): Gently warm the solution to 37°C. Warning: Do not overheat, as the thermal stability of this specific compound is not extensively documented, and excessive heat could lead to degradation.

Question: I am observing inconsistent or lower-than-expected yields in my downstream synthesis. Could the starting material be the issue?

Answer: Absolutely. The integrity of a synthetic intermediate is paramount for reaction success. If you are experiencing inconsistent results, it is highly probable that the compound has degraded.

  • Causality (Storage Conditions): The recommended storage temperature is -20°C.[4] Storing the compound at room temperature, even for short periods, can expose it to conditions that promote degradation. Furthermore, exposure to moisture can initiate hydrolysis of the cyano or carboxamide groups.

  • Causality (Handling): Repeated freeze-thaw cycles can introduce moisture and degrade sensitive compounds. Each time the container is opened, it should be allowed to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Troubleshooting Protocol:

  • Review Storage and Handling Logs: Confirm that the compound has been consistently stored at -20°C and that proper handling procedures (see workflow diagram below) have been followed.

  • Use a Fresh Aliquot: If the primary stock has been opened multiple times, prepare your reaction using a fresh, unopened vial of the compound if available.

  • Perform Quality Control: If you have the analytical capability, run a quick purity check (e.g., TLC, LC-MS, or ¹H NMR) on the starting material to confirm its integrity before proceeding with your synthesis.

Question: The solid in the vial appears discolored, clumpy, or has changed from its original appearance. Is it still usable?

Answer: No. A visible change in the physical appearance of the compound is a strong indicator of degradation or contamination.

  • Causality (Chemical Instability): Discoloration often points to the formation of impurities via oxidative or hydrolytic pathways. Clumping suggests the absorption of moisture, which is a known risk for similar compounds.[7]

Corrective Action:

  • Do Not Use: Discard the compromised material according to your institution's hazardous waste disposal guidelines.[7]

  • Procure New Material: Obtain a new, unopened lot of the compound for your experiments.

  • Re-evaluate Handling Procedures: This event should trigger a review of your lab's handling and storage protocols to prevent recurrence. Ensure containers are sealed tightly and purged with an inert gas like nitrogen or argon if the compound is particularly sensitive.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling this compound?

A1: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, best practices derived from similar imidazole-based chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and OSHA-approved safety glasses or goggles.[8][9]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[7][10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Rinse mouth and seek medical attention.[8]

Q2: What is the recommended procedure for preparing a stock solution?

A2: The following workflow ensures the compound's integrity during reconstitution.

G cluster_prep Preparation cluster_workflow Reconstitution Workflow cluster_storage Post-Use a Receive Compound & Verify Integrity b Store Immediately at -20°C a->b c Equilibrate Vial to Room Temperature (Crucial to prevent condensation) b->c d Weigh Required Amount in Ventilated Enclosure c->d e Add Anhydrous Solvent (e.g., DMSO) d->e f Vortex and/or Sonicate Until Fully Dissolved e->f g Use Solution Immediately f->g h OR Aliquot into Single-Use Vials f->h i Store Aliquots at -80°C (If stability data permits) h->i

Caption: Recommended Handling and Reconstitution Workflow.

Q3: Are there any known chemical incompatibilities?

A3: Yes. Based on data for structurally related compounds, this compound should be considered incompatible with strong oxidizing agents .[7][9][11] Avoid contact with materials such as nitrates, peroxides, and chlorates, as they can lead to vigorous and potentially hazardous reactions.

IV. References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • Murray, V. (1987). 5-Amino-4-imidazolecarboxamide is a mutagen in E. coli. Mutation Research/Genetic Toxicology, 190(2), 89–94. [Link]

  • Kumar, A., et al. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5654–5661. [Link]

  • González-Vera, J. A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22625–22634. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic, 1549-1554. [Link]

  • Lee, J. H., & Lee, J. H. (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 50(14), 4055–4058. [Link]

Sources

Technical Support Center: Characterization of 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the characterization of 2-amino-4-cyano-5-imidazolecarboxamide. This document is designed for researchers, scientists, and drug development professionals who are working with this highly functionalized imidazole derivative. Given its unique structural features, including an amino group, a cyano moiety, and a carboxamide functional group, its characterization can present several challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during analysis. Our goal is to equip you with the necessary information to ensure the accuracy and reliability of your experimental results.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling and analysis.

PropertyValueSource(s)
Molecular Formula C₅H₅N₅O[1][2]
Molecular Weight 151.13 g/mol [1][2]
Appearance Crystalline Solid[2]
Melting Point 322°C (decomposes)[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]
Storage Temperature -20°C[1]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the characterization of this compound.

FAQ 1: Solubility and Sample Preparation

Question: I am having difficulty dissolving this compound for my analyses. What are the recommended solvents and techniques?

Answer:

The low solubility of this compound in common organic solvents and water is a primary challenge.[1] Here is a systematic approach to sample preparation:

  • Initial Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), as it is often the most effective solvent for polar, heterocyclic compounds.

  • Sonication: To aid dissolution, sonicate the sample in an ultrasonic bath. This can help break down aggregates and improve solvent penetration.

  • Gentle Heating: If sonication is insufficient, gentle heating (e.g., up to 40-50°C) can be employed. However, it is crucial to monitor for any signs of degradation, such as a change in color.

  • Co-solvents: For chromatographic applications where pure DMSO may be too strong of a solvent, a mixture of DMSO with methanol or acetonitrile can be effective. Start with a high concentration of DMSO and gradually add the co-solvent.

  • Aqueous Solutions: For studies requiring aqueous buffers, be aware that the solubility is very low. Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration, as it can affect downstream applications.

Troubleshooting Poor Solubility:

IssuePotential CauseRecommended Action
Precipitation upon dilution The compound is crashing out of the solution when the solvent polarity is changed.Decrease the initial concentration of the stock solution. Increase the proportion of the organic solvent in the final mixture.
Incomplete dissolution The compound may be in a less soluble polymorphic form or has aggregated.Use a combination of sonication and gentle heating. Ensure the material is finely powdered before attempting to dissolve.
FAQ 2: Chromatographic Analysis

Question: I am struggling to get a sharp, symmetrical peak for this compound using reverse-phase HPLC. What could be the issue?

Answer:

The polar and ionizable nature of this molecule can lead to poor retention and peak shape on standard C18 columns. Here are some key considerations for developing a robust HPLC method:

  • Column Selection:

    • Polar-Embedded Phases: Consider using a column with a polar-embedded stationary phase (e.g., amide, carbamate). These phases provide alternative selectivity and are more compatible with highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Mobile Phase Optimization:

    • pH Control: The imidazole ring has a pKa of approximately 7, meaning its charge state is highly dependent on the mobile phase pH.[3] Buffering the mobile phase is critical. Start with a pH around 3-4 to ensure the amino group is protonated, which can improve retention on some columns.

    • Ion-Pairing Reagents: If retention is still poor, the addition of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can be beneficial. However, be aware that TFA can suppress MS signals if you are using LC-MS.

  • Method Parameters:

    • Gradient Elution: A gradient elution from a highly aqueous mobile phase to a higher organic content is likely necessary to elute the compound with a good peak shape and to separate it from potential impurities.

Troubleshooting Chromatographic Issues:

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with residual silanols on the column.Use a column with end-capping. Lower the mobile phase pH to suppress silanol ionization.
Poor Retention The compound is too polar for the stationary phase.Switch to a more polar column (polar-embedded or HILIC). Use an ion-pairing reagent.
Split Peaks The compound may exist in tautomeric forms that are separating under the chromatographic conditions.Adjust the mobile phase pH or temperature to favor a single tautomeric form.
FAQ 3: Stability and Degradation

Question: My sample of this compound seems to be degrading over time, as I am observing new peaks in my chromatogram. What are the likely degradation pathways?

Answer:

Based on the functional groups present, several degradation pathways are possible. Forced degradation studies are essential to identify potential degradants and develop a stability-indicating analytical method.[4][5][6][7][8][9]

  • Hydrolysis: The cyano and carboxamide groups are susceptible to hydrolysis under both acidic and basic conditions.

    • Cyano group hydrolysis: This can lead to the formation of a carboxylic acid or an amide at the 4-position.

    • Carboxamide hydrolysis: This will result in a carboxylic acid at the 5-position.

  • Oxidation: The electron-rich imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over extended periods.

  • Photodegradation: Imidazole-containing compounds can be light-sensitive. It is crucial to protect samples from light during storage and analysis.

Workflow for Investigating Degradation:

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of the compound in various stress conditions B Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H₂O₂) Thermal (e.g., 60°C) Photolytic (UV/Vis light) A->B Expose to C Analyze samples by HPLC-UV/MS at different time points B->C Sample and D Identify and quantify degradation products C->D Process data to E Elucidate degradation pathways D->E Use data to

Caption: Workflow for a forced degradation study.

FAQ 4: Spectroscopic Characterization

Question: What are the expected key signals in the 1H NMR, 13C NMR, and IR spectra for this compound?

Answer:

  • 1H NMR (in DMSO-d6):

    • -NH2 protons: Expect two broad singlets for the amino and carboxamide protons, likely in the range of 6.0-8.0 ppm.

    • Imidazole N-H proton: A broad singlet, typically downfield, above 10 ppm.

  • 13C NMR (in DMSO-d6):

    • Cyano carbon (-CN): A signal around 115-120 ppm.

    • Carboxamide carbonyl carbon (-CONH2): A signal in the range of 160-170 ppm.

    • Imidazole ring carbons: Expect signals in the aromatic region, with the carbon bearing the amino group being the most shielded.

  • FTIR (as a solid):

    • N-H stretching: Broad bands in the region of 3100-3500 cm-1 from the amino and carboxamide groups.

    • C≡N stretching: A sharp, medium-intensity peak around 2200-2250 cm-1.

    • C=O stretching (Amide I): A strong, sharp peak around 1650-1680 cm-1.

    • N-H bending (Amide II): A peak around 1600-1640 cm-1.

Troubleshooting Spectroscopic Data:

IssuePotential CauseRecommended Action
Absence of N-H signals in 1H NMR Proton exchange with residual water in the NMR solvent.Use freshly opened, high-purity deuterated solvent.
Broad NMR signals Aggregation of the compound in the NMR tube.Try a different solvent or a lower concentration. Gentle heating of the NMR tube may also help.
Unexpected IR peaks Presence of impurities or a different polymorphic form.Purify the sample and re-run the analysis. Compare the spectrum to a reference standard if available.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Mass spectrometer (optional, but highly recommended for peak identification).

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid and ammonium formate

  • Deionized water

Procedure:

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • If retention is insufficient, switch to a polar-embedded column or a HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 5 µL

    • PDA detection: 210-400 nm (monitor at a wavelength of maximum absorbance, likely around 254 nm).

    • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Method Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Modify the mobile phase pH using ammonium formate buffers to improve peak shape.

    • If using a HILIC column, the mobile phase will be primarily acetonitrile with a small amount of aqueous buffer.

  • Forced Degradation Sample Analysis:

    • Prepare samples under acidic, basic, oxidative, thermal, and photolytic stress conditions as outlined in the FAQ section.

    • Inject the stressed samples and analyze the chromatograms for the appearance of new peaks.

    • Ensure that the main peak is well-resolved from all degradation product peaks. The use of a mass spectrometer is invaluable here for identifying the mass of the degradants.

Workflow for HPLC Method Development:

A Select Initial Column and Mobile Phase B Inject Standard and Evaluate Peak Shape and Retention A->B C Optimize Gradient and Mobile Phase pH B->C D Perform Forced Degradation Studies C->D E Inject Stressed Samples and Assess Peak Purity and Resolution D->E F Finalize Method and Proceed to Validation E->F

Caption: HPLC method development workflow.

Part 3: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability.

Hygroscopicity

Given the presence of multiple hydrogen bond donors and acceptors, this compound has the potential to be hygroscopic.

Recommendation: Store the compound in a desiccator over a suitable drying agent (e.g., silica gel or phosphorus pentoxide). When handling, minimize exposure to ambient humidity.

Polymorphism

Carboxamide-containing compounds are known to exhibit polymorphism, which is the ability of a substance to exist in different crystalline forms. Different polymorphs can have different physicochemical properties.

Recommendation: If batch-to-batch variability in solubility or analytical results is observed, a polymorphism screen should be considered. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be used to identify and characterize different polymorphic forms.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 15, 2026, from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved January 15, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 15, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved January 15, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 15, 2026, from [Link]

  • Development and validation of stability indicating HPLC method: A review. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • Stability indicating HPLC method development - a review. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. (2007). ResearchGate. Retrieved January 15, 2026, from [Link]

  • This compound suppliers USA. (n.d.). WorldOfChemicals. Retrieved January 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2017). International Journal of Trend in Scientific Research and Development. Retrieved January 15, 2026, from [Link]

  • 2-AMINO-4,5-CYANO-IMIDAZOLE. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 2-Amino-4-cyano-5-imidazolecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-amino-4-cyano-5-imidazolecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide in-depth troubleshooting advice based on established synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the industrial synthesis of this compound?

A1: The most prevalent and economically viable starting material for the large-scale synthesis of this compound is diaminomaleonitrile (DAMN).[1][2] Alternative routes might utilize ethyl cyanoacetate, but these can involve the use of large quantities of ammonia-methanol solutions, which can present challenges in a production environment.[2]

Q2: I'm seeing a low yield in my initial lab-scale reaction. What are the first parameters I should investigate?

A2: For low yield, first verify the purity of your starting materials, particularly the diaminomaleonitrile. Next, focus on the reaction temperature and time. In the method involving formamide and phosphorus oxychloride, the temperature should be carefully controlled during the addition of POCl₃ (0-5°C) and then maintained at a specific temperature (e.g., 35°C) for a set duration.[2] For the formic acid route, ensuring the mixture reaches and maintains reflux is crucial.[3]

Q3: My product purity is low after initial workup. What are the likely impurities?

A3: Impurities can arise from several sources, including unreacted starting materials, intermediates, and side-products. A common side reaction is the formation of pyrazine derivatives.[1] Depending on the synthetic route, you might also have residual solvents or salts. Recrystallization is a common final step to improve purity.[2]

Q4: Is the reaction sensitive to air or moisture?

A4: Yes, carrying out the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially during the initial steps of the synthesis involving phosphorus oxychloride.[2] This prevents potential side reactions with atmospheric moisture and oxygen that can affect both yield and purity.

In-Depth Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Conversion during Scale-Up

When scaling up the synthesis of this compound, a common challenge is a significant drop in yield compared to smaller lab-scale experiments. This is often due to mass and heat transfer limitations.

Probable Causes & Solutions:

  • Inefficient Mixing: In larger reactors, ensuring homogenous mixing of reagents is critical.

    • Solution: Evaluate the reactor's agitation system. Ensure the impeller design and speed are adequate for the viscosity of the reaction mixture. Consider installing baffles to improve mixing and prevent vortex formation.

  • Poor Temperature Control: Exothermic or endothermic steps can lead to localized "hot spots" or "cold spots" in a large reactor, affecting reaction kinetics and promoting side reactions.

    • Solution: Implement a robust temperature control system. For exothermic additions, like that of phosphorus oxychloride, use a jacketed reactor with a reliable cooling system and control the addition rate to maintain the desired temperature range.[2]

  • Incorrect Reagent Stoichiometry at Scale: Minor weighing errors at the lab scale can become significant at a larger scale.

    • Solution: Double-check all calculations and ensure accurate dispensing of reagents. Use calibrated scales and flowmeters for liquid additions.

Experimental Protocol: Optimizing Reagent Addition and Temperature Control

  • Set up a jacketed reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and an inert gas inlet.

  • Charge the reactor with diaminomaleonitrile and the solvent (e.g., THF).

  • Begin agitation and cool the reactor jacket to 0-5°C.

  • Slowly add phosphorus oxychloride via the dropping funnel, continuously monitoring the internal temperature. Adjust the addition rate to ensure the temperature does not exceed the set limit.

  • Once the addition is complete, adjust the jacket temperature to maintain the reaction mixture at the target reaction temperature (e.g., 35°C) for the specified time.[2]

Issue 2: Product Isolation and Purification Challenges

Isolating a pure product at a large scale can be difficult due to the volume of solvents and potential for co-precipitation of impurities.

Probable Causes & Solutions:

  • Inefficient Filtration: The physical form of the precipitated product (e.g., very fine particles) can clog filters and slow down filtration.

    • Solution: Optimize the crystallization/precipitation conditions. Controlled cooling and seeding can lead to larger, more easily filterable crystals. For the final product, recrystallization from water followed by washing with a solvent like absolute ethanol can improve purity and handling.[2]

  • pH Control during Workup: Precise pH adjustment is critical for precipitating the product without co-precipitating acidic or basic impurities.

    • Solution: Use a calibrated pH meter and add the acid (e.g., hydrochloric acid) for pH adjustment slowly and with vigorous stirring to avoid localized pH changes. The target pH is typically in the range of 6.5-7.[2]

  • Inadequate Drying: Residual solvent or water can affect the final purity and stability of the product.

    • Solution: Use an appropriate drying method for the scale of production, such as a vacuum oven with controlled temperature. Ensure the product is dried to a constant weight.

Data Summary: Reaction Parameters for Scale-Up

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale ConsiderationsReference
Starting Material DiaminomaleonitrileHigh purity diaminomaleonitrile is crucial.[2]
Solvent THF, EthanolSolvent recovery and recycling systems should be in place.[1][2]
Reagents Formamide, POCl₃ or Formic AcidSafe handling and dispensing systems for corrosive reagents.[2][3]
Temperature Control Ice bath, heating mantleJacketed reactors with automated temperature control.[2]
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design.N/A
Workup Filtration, evaporationCentrifuges, filter presses, and large-scale rotary evaporators.N/A
Purification RecrystallizationLarge-scale crystallizers with controlled cooling profiles.[2]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Key Synthesis Pathway

This diagram illustrates a common and scalable synthesis route starting from diaminomaleonitrile.

G DAMN Diaminomaleonitrile Intermediate1 Intermediate 1 DAMN->Intermediate1 Formamide, POCl3 THF, 0-35°C Product 2-Amino-4-cyano- 5-imidazolecarboxamide Intermediate1->Product NaOH, Water 95-100°C, then HCl to pH 6.5-7

Caption: A two-step industrial synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Purity

This workflow helps in diagnosing and resolving issues related to product impurity.

G start Low Purity Detected check_sm Analyze Starting Material Purity start->check_sm check_side_reactions Investigate Side Reactions (e.g., Pyrazines) start->check_side_reactions optimize_workup Optimize Workup (pH, Filtration) check_sm->optimize_workup If SM is pure check_side_reactions->optimize_workup If side reactions detected optimize_purification Refine Purification (Recrystallization) optimize_workup->optimize_purification

Caption: A decision tree for troubleshooting low purity in the final product.

References

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022).
  • Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic (RSC Publishing).
  • This compound CAS#: 125815-68-1. ChemicalBook.
  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles
  • Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives.
  • US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide: An Essential Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. Among the vast family of imidazole-containing compounds, 2-amino-4-cyano-5-imidazolecarboxamide stands out as a pivotal intermediate in the synthesis of a range of pharmaceuticals. Its densely functionalized structure provides a versatile platform for the construction of more complex molecules, particularly in the development of antiviral and anticancer drugs. This guide provides a comparative analysis of two prominent synthetic routes to this valuable building block, offering insights into the strategic considerations for its efficient and scalable production.

Introduction to a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in biologically active molecules.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic stability, makes it an ideal scaffold for interacting with biological targets such as enzymes and receptors.[3][4] The specific substitution pattern of this compound, featuring an amino group, a cyano moiety, and a carboxamide function, presents a trifecta of reactive handles for medicinal chemists to elaborate upon, enabling the exploration of vast chemical space in drug discovery programs.[5]

This guide will delve into two distinct synthetic pathways originating from the common and readily available precursor, diaminomaleonitrile (DAMN). Each route will be examined for its chemical logic, operational efficiency, and overall yield, providing researchers with the critical information needed to select the most appropriate method for their specific research and development needs.

Route 1: Direct Cyclization of Diaminomaleonitrile with Formic Acid

This synthetic approach represents a highly convergent and atom-economical pathway to a closely related analog, 4(5)-cyanoimidazole-5(4)-carboxyamide. The core of this method is a direct, one-pot cyclization of diaminomaleonitrile (DAMN) with formic acid.

Causality of Experimental Choices

The choice of formic acid is strategic; it serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds via an initial formylation of one of the amino groups of DAMN, followed by an intramolecular cyclization and dehydration to afford the imidazole core. The use of a high-boiling inert organic solvent facilitates the removal of water, driving the equilibrium towards product formation.

Experimental Protocol

A detailed experimental protocol for the synthesis of 4(5)-cyanoimidazole-5(4)-carboxyamide, a structural isomer of the target compound, is outlined in U.S. Patent 3,808,225.[6]

  • A mixture of diaminomaleonitrile and formic acid (in a 1:1 to 1:2 weight ratio) is suspended in an inert organic solvent such as xylene, toluene, or anisole.

  • The reaction mixture is heated to reflux for a period of five to seven hours.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent to yield colorless needle-like crystals.

Performance Metrics
ParameterValueReference
Starting MaterialDiaminomaleonitrile[6]
Key ReagentFormic Acid[6]
SolventXylene, Toluene, or Anisole[6]
Reaction Time5-7 hours[6]
Yield57.9% - 61.2%[6]
Visualizing the Pathway

Route1 cluster_reactants Reactants cluster_conditions Conditions DAMN Diaminomaleonitrile Product 4(5)-Cyanoimidazole- 5(4)-carboxyamide DAMN->Product Cyclization FormicAcid Formic Acid Solvent Inert Solvent (e.g., Xylene) Reflux, 5-7h

Figure 1: One-step synthesis of 4(5)-cyanoimidazole-5(4)-carboxyamide.

Route 2: Two-Step Synthesis via an Intermediate

This alternative route, detailed in Chinese Patent CN111362875A, employs a two-step process to generate 4-amino-5-imidazolecarboxamide, which can be a precursor to the target molecule. This pathway involves the formation of a distinct intermediate followed by a base-mediated cyclization.

Causality of Experimental Choices

This synthetic strategy separates the activation and cyclization steps. In the first step, formamide, activated by phosphorus oxychloride, reacts with diaminomaleonitrile to form an N-formyl intermediate. Phosphorus oxychloride acts as a dehydrating agent, facilitating the formation of the formamidine-like intermediate. The subsequent cyclization is induced by a strong base, which promotes the intramolecular nucleophilic attack of the second amino group to form the imidazole ring.

Experimental Protocol

The following protocol is adapted from CN111362875A for the synthesis of 4-amino-5-imidazolecarboxamide.

Step 1: Synthesis of the Intermediate

  • Under an inert atmosphere (argon), diaminomaleonitrile and formamide are dissolved in tetrahydrofuran (THF).

  • The mixture is cooled to 0-5 °C, and phosphorus oxychloride is added dropwise.

  • The reaction temperature is then maintained at 5-35 °C for approximately 3 hours.

  • The reaction is quenched with methanol and then water, and the pH is adjusted to 8 with sodium carbonate.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The intermediate is precipitated with petroleum ether and dried.

Step 2: Cyclization to 4-amino-5-imidazolecarboxamide

  • The intermediate from Step 1 is mixed with water and sodium hydroxide.

  • The mixture is heated to 95-100 °C for approximately 3 hours.

  • After cooling, the reaction mixture is ready for further processing or isolation of the product.

Performance Metrics
ParameterValueReference
Starting MaterialDiaminomaleonitrile
Key ReagentsFormamide, POCl₃, NaOH
SolventTHF (Step 1), Water (Step 2)
Reaction Time~6 hours (total)
Yield (Step 1)~75.8%
Purity (Final Product)>99% (LC)
Visualizing the Pathway

Route2 cluster_step1 Step 1 cluster_step2 Step 2 DAMN Diaminomaleonitrile Intermediate Intermediate 1 DAMN->Intermediate Step 1: Intermediate Formation Reagents1 Formamide, POCl₃ THF, 0-35°C, 3h Product 4-Amino-5- imidazolecarboxamide Intermediate->Product Step 2: Cyclization Reagents2 NaOH, Water 95-100°C, 3h

Figure 2: Two-step synthesis of 4-amino-5-imidazolecarboxamide.

Comparative Analysis and Concluding Remarks

Both synthetic routes offer viable pathways to highly functionalized imidazole carboxamides from the common precursor, diaminomaleonitrile. The choice between these methods will largely depend on the specific requirements of the research or manufacturing campaign.

Route 1 presents a more direct and streamlined approach. Its one-pot nature reduces operational complexity and waste generation, making it an attractive option for rapid synthesis. However, the yields reported are moderate, and the reaction conditions (refluxing in high-boiling solvents) may not be suitable for all laboratory settings. The product obtained is a structural isomer of the primary target, which may or may not be suitable depending on the subsequent synthetic transformations planned.

Route 2 , while being a two-step process, offers a higher overall yield and produces a product of very high purity. The milder temperature conditions in the first step may be advantageous for sensitive substrates. The separation of the intermediate formation and cyclization steps could also allow for greater control over the reaction and easier purification. This route is described as an industrial production method, suggesting its scalability and robustness.

References

  • Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Vertex AI Search. (n.d.).
  • PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
  • PMC. (n.d.).
  • NIH. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.
  • USA Chemical Suppliers. (n.d.). This compound suppliers USA.
  • Pharmaffiliates. (n.d.). 125815-68-1| Chemical Name : this compound.
  • Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). This compound CAS#: 125815-68-1.
  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI.
  • Google Patents. (n.d.). US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.
  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679.
  • Sigma-Aldrich. (n.d.). 5-Amino-4-imidazolecarboxamide hydrochloride 98%.

Sources

A Comparative Guide to the Biological Activity of 2-Amino-4-cyano-5-imidazolecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a compound and its analogs is paramount for advancing novel therapeutics. This guide provides an in-depth, objective comparison of the biological activities of analogs of 2-amino-4-cyano-5-imidazolecarboxamide, a core heterocyclic scaffold. While direct experimental data on the parent compound, this compound, is limited in publicly available research, its riboside derivative, Acadesine (AICAR), and other structural analogs have been more extensively studied, particularly for their anticancer properties. This guide will therefore focus on a comparative analysis of these key analogs, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction to the 2-Aminoimidazole-4-carbonitrile Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The 2-aminoimidazole-4-carbonitrile moiety, in particular, serves as a versatile building block for the synthesis of a diverse range of biologically active molecules. While the direct biological activity of this compound remains largely uncharacterized in published literature, its structural analogs have demonstrated significant potential in various therapeutic areas, most notably in oncology.

Comparative Biological Activity of Key Analogs

This section details the biological activities of prominent analogs of this compound, with a focus on their anticancer effects. The data presented is a synthesis of findings from multiple independent studies.

Acadesine (AICAR): The Riboside Analog and its Role as an AMPK Activator

5-Aminoimidazole-4-carboxamide riboside (AICAR) is the most well-studied analog. Once inside the cell, AICAR is phosphorylated to 5-aminoimidazole-4-carboxamide ribotide (ZMP), which mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK).[2] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[3]

Studies have shown that AICAR exhibits cytotoxic effects against various cancer cell lines, including childhood acute lymphoblastic leukemia (ALL) cells.[2][4] In ALL cell lines such as CCRF-CEM, NALM6, REH, and SupB15, AICAR treatment led to inhibition of cell proliferation, cell cycle arrest in the G1-phase, and apoptosis.[4] This effect was demonstrated to be dependent on AMPK activation, as it was abolished by an adenosine kinase inhibitor.[4] The anti-proliferative and apoptotic effects of AICAR are mediated through the activation of the p38-MAPK pathway and increased expression of the cell cycle inhibitors p27 and p53.[2][4]

Imine/Amide-Imidazole Conjugates: Topoisomerase IIα Inhibitors

A series of novel imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole have been synthesized and evaluated for their anticancer activity.[5] These compounds demonstrated promising in vitro anti-proliferative activity against a panel of cancer cell lines with low micromolar IC50 values.[5]

CompoundCell LineIC50 (µM)
ARK-4 A-459 (Lung)2.5 ± 0.3
Hep-G2 (Liver)3.1 ± 0.2
H-460 (Liver)4.2 ± 0.5
ARK-10 A-459 (Lung)3.8 ± 0.4
Hep-G2 (Liver)4.5 ± 0.3
H-460 (Liver)5.1 ± 0.6
ARK-12 A-459 (Lung)4.1 ± 0.2
Hep-G2 (Liver)5.3 ± 0.4
H-460 (Liver)6.2 ± 0.7

Table 1: Anticancer activity of selected imine/amide-imidazole conjugates. Data sourced from[5].

Mechanistic studies revealed that these compounds induce an increase in reactive oxygen species (ROS) levels and mitochondrial membrane depolarization, ultimately leading to apoptosis.[5] Furthermore, molecular modeling and biological assays confirmed that these analogs act as selective inhibitors of topoisomerase-IIα, an essential enzyme in DNA replication and a validated target for anticancer drugs.[5]

Ethyl 5-Amino-1-N-substituted-imidazole-4-carboxylate Derivatives

Another class of analogs, ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, has also been investigated for anticancer properties.[6] The most potent derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), exhibited significant inhibitory effects on the growth and proliferation of several human cancer cell lines.[6]

CompoundCell LineIC50 (µM)
5e HeLa (Cervical)0.737 ± 0.05
HT-29 (Colon)1.194 ± 0.02

Table 2: Anticancer activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e). Data sourced from[6].

Further investigations showed that compound 5e inhibits tumor cell colony formation and migration.[6] Its mechanism of action involves anti-tubulin activity and the induction of early apoptosis, associated with a reduction in the mitochondrial membrane potential.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of these imidazole-based compounds are mediated through distinct signaling pathways.

AICAR-Induced AMPK Activation Pathway

AICAR's primary mechanism involves the activation of the AMPK signaling cascade, which in turn influences multiple downstream targets to inhibit cancer cell growth.

AICAR_AMPK_Pathway AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylation AMPK AMPK Activation ZMP->AMPK p38_MAPK p38-MAPK Activation AMPK->p38_MAPK mTOR mTOR Pathway Inhibition AMPK->mTOR p53_p27 p53 & p27 Upregulation p38_MAPK->p53_p27 Cell_Cycle_Arrest G1 Cell Cycle Arrest p53_p27->Cell_Cycle_Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis TopoII_Inhibition_Pathway Compound Imine/Amide-Imidazole Conjugate TopoII Topoisomerase IIα Compound->TopoII Inhibition ROS Increased ROS Compound->ROS DNA_Cleavage DNA Double-Strand Breaks Apoptosis Apoptosis DNA_Cleavage->Apoptosis Mito_Damage Mitochondrial Depolarization ROS->Mito_Damage Mito_Damage->Apoptosis

Caption: Mechanism of action of Topoisomerase IIα inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [7][8]7. Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [8][9]9. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Topoisomerase IIα Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IIα.

Materials:

  • Purified human Topoisomerase IIα

  • kDNA

  • 10x Topoisomerase II reaction buffer

  • ATP

  • Test compounds

  • 5x loading dye

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures on ice in microcentrifuge tubes containing 10x reaction buffer, ATP, and kDNA. [10][11]2. Add the test compound at various concentrations to the reaction tubes. Include a vehicle control.

  • Initiate the reaction by adding purified Topoisomerase IIα enzyme.

  • Incubate the reactions for 30 minutes at 37°C. [10][11]5. Stop the reaction by adding 5x loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel with ethidium bromide and visualize under UV light. [11]Inhibition is indicated by the persistence of catenated kDNA at the origin of the gel.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells) after treatment.

  • Wash the cells twice with cold PBS. [12]3. Resuspend the cells in 1x Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. [13]4. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. [13]5. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube. [13]7. Analyze the cells by flow cytometry within one hour. [13]Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of preliminary structure-activity relationships:

  • N1-Substitution on the Imidazole Ring: The nature of the substituent at the N1 position of the imidazole core significantly influences anticancer activity. For the ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate series, a long alkyl chain (dodecyl) at the N1 position resulted in the most potent activity. [6]In the case of the imine/amide-imidazole conjugates, N1-benzyl substitution was a key feature of the active compounds. [5]* Modifications at the 5-position: The introduction of imine or amide functionalities at the 5-amino group of the imidazole core, coupled with appropriate N1-substituents, leads to potent topoisomerase IIα inhibitors. [5]* The Riboside Moiety: The presence of the ribose sugar in AICAR is crucial for its mechanism of action, as it allows for intracellular phosphorylation to the active ZMP form, which then activates AMPK. [2]

Conclusion and Future Perspectives

While this compound itself remains a largely unexplored entity in terms of its direct biological activity, its analogs have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The riboside analog, AICAR, demonstrates a clear mechanism of action through the activation of the master metabolic regulator AMPK, highlighting a potential strategy for targeting cancer cell metabolism. Furthermore, synthetic modifications to the core imidazole structure have yielded potent topoisomerase IIα inhibitors and compounds that disrupt microtubule dynamics, underscoring the versatility of this chemical framework.

Future research should aim to directly evaluate the biological activity of this compound to establish a baseline for comparative studies. A systematic exploration of substitutions at various positions of the imidazole ring will be crucial for elucidating a more comprehensive structure-activity relationship and for the rational design of next-generation analogs with enhanced potency and selectivity. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery and optimization of novel drug candidates based on this promising heterocyclic core.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(9), pdb.prot087318.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Seiter, K., & Nitiss, J. L. (2013). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3.
  • Seiter, K., & Nitiss, J. L. (2013). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3.
  • Fumarola, C., Bonelli, M., Guidotti, G. G., & La Monica, S. (2007). Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy. Leukemia, 21(7), 1564–1567.
  • Al-Suwaidan, I. A., Ahmed, H. E. A., Al-Ayadhi, L. Y., & El-Ansary, A. K. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.
  • Kumar, R., Kumar, S., Sharma, A., & Kumar, V. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & medicinal chemistry, 23(17), 5654–5661.
  • Chen, C. H., Chen, Y. C., Wang, Y. C., & Tzeng, C. C. (2008). Synthesis and in vitro Cytotoxicity of 5-Substituted 2-Cyanoimino-4-imidazodinone and 2-Cyanoimino-4-pyrimidinone Derivatives. Chemical & pharmaceutical bulletin, 56(8), 1109–1114.
  • de Faria, A. R., dos Santos, M. S., de Oliveira, A. C., & de Almeida, M. V. (2011). Imidazoles as potential anticancer agents. Journal of the Brazilian Chemical Society, 22, 1389-1400.
  • Abdullajanov, B. A., Sapaev, O. S., Tursunova, N. V., Elmuradov, B. Z., & Tashkhodjaev, B. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
  • Gaspar, D., Veiga, A. S., & Castanho, M. A. (2017). Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers in chemistry, 5, 9.
  • Fumarola, C., Bonelli, M., Guidotti, G. G., & La Monica, S. (2007). Cytotoxic effect of 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) on childhood acute lymphoblastic leukemia (ALL) cells: implication for targeted therapy. Leukemia, 21(7), 1564–1567.
  • Baggott, J. E., Ha, T., Vaughn, W. H., & Morgan, S. L. (1993). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. Biochemical Journal, 295(Pt 1), 339–342.
  • Baggott, J. E., Vaughn, W. H., & Krumdieck, C. L. (1986). Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide. Biochemical Journal, 236(1), 193–200.
  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Imidazoles as potential anticancer agents: an update on recent studies. RSC Advances, 4(84), 44792-44819.
  • Vincent, M. F., Marangos, P. J., Gruber, H. E., & Van den Berghe, G. (1992). Inhibition of glycolysis by 5-amino-4-imidazolecarboxamide riboside in isolated rat hepatocytes. The Biochemical journal, 284 ( Pt 2)(Pt 2), 479–484.
  • Mohammadi-Far, M., Karimi-Sabet, M., & Alipour, M. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific reports, 14(1), 1-13.
  • Katerelos, M., Lali, F. V., & Power, D. A. (2010). 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. Immunology and cell biology, 88(7), 754–760.
  • Zhao, H., & Goldman, I. D. (2003). 5-Amino-4-Imidazolecarboxamide Riboside and Its Nucleobase as Potentiators of Antifolate Transport and Metabolism. Clinical Cancer Research, 9(10), 3844-3851.
  • Wiese, M., Streb, J. H., & Langer, T. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(10), 659–667.
  • Giri, S., Nath, N., Smith, B., Viollet, B., Singh, A. K., & Singh, I. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. The Journal of biological chemistry, 280(43), 36457–36467.
  • Ríos-Gutiérrez, M., Marín-Luna, M., de la Cruz, F. J., Alcudia-Cruz, A., & Franconetti, A. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. The Journal of organic chemistry, 87(14), 9205–9216.
  • Giri, S., Nath, N., Smith, B., Viollet, B., Singh, A. K., & Singh, I. (2004). 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside inhibits proinflammatory response in glial cells: a possible role of AMP-activated protein kinase. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(2), 479–487.

Sources

A Guide to the Spectroscopic Data Validation of 2-amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While publicly available, peer-reviewed experimental spectra for this specific compound are scarce, this guide establishes a robust validation protocol. It presents a predicted spectroscopic profile based on data from closely related analogues and details the gold-standard methodologies required to generate and confirm this data experimentally.

Predicted Spectroscopic Profile

The following tables summarize the expected spectroscopic data for 2-amino-4-cyano-5-imidazolecarboxamide, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles. This predicted profile serves as a benchmark for experimental validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale & Notes
-NH₂ ~7.0 - 7.5 (broad singlet, 2H)-Protons on nitrogen often appear as broad signals due to quadrupolar relaxation and exchange. Chemical shift is highly dependent on concentration and solvent.
-C(=O)NH₂ ~7.3 - 7.8 (broad singlet, 2H)~165Amide protons are also typically broad. The carbonyl carbon is expected in the typical downfield region for amides.
Imidazole N-H ~11.0 - 12.0 (broad singlet, 1H)-The imidazole N-H proton is acidic and its signal is often very broad and far downfield.
C2-NH₂ -~155The carbon atom attached to the amino group in the imidazole ring.
C4-CN -~95 - 100The carbon atom of the imidazole ring attached to the cyano group. Quaternary carbons are often less intense.
C5-C(=O)NH₂ -~115 - 120The carbon atom of the imidazole ring attached to the carboxamide group.
-C≡N -~115The cyano carbon chemical shift is characteristic and appears in this region.

Note: Predictions are based on typical values for substituted imidazoles and related functional groups.[1][2]

Table 2: Predicted Key Infrared (IR) Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
N-H Stretch 3450 - 3300Asymmetric & SymmetricTwo sharp to medium bands (primary amine & amide)
N-H Bend 1650 - 1580ScissoringMedium to strong absorption, may overlap with C=O
C≡N Stretch 2260 - 2220StretchingSharp, medium intensity band. A key diagnostic peak.
C=O Stretch 1690 - 1650StretchingStrong, sharp absorption (primary amide).
C=N/C=C Stretch 1600 - 1450Ring StretchingMultiple bands of variable intensity, characteristic of the imidazole ring.

Note: Predictions are based on characteristic group frequencies for amines, amides, nitriles, and heterocyclic aromatic rings.[3][4]

Core Validation Methodologies

An integrated approach using multiple spectroscopic techniques is essential for unambiguous structure confirmation. No single method is sufficient on its own.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5][6] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field and absorb radiofrequency energy at a unique frequency.[7][8] This "chemical shift" is highly sensitive to the local electronic environment, providing a distinct fingerprint of each unique proton and carbon atom in the molecule. By analyzing these shifts, along with spin-spin coupling patterns (which reveal neighboring nuclei), the precise connectivity of the molecule can be pieced together.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ due to its ability to dissolve polar compounds and exchange with labile protons.[9] Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[10]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate spectral width, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts and multiplicities to assign signals to the predicted structure. Compare the observed ¹³C signals with the predicted values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~15mg sample in 0.6mL DMSO-d₆ Filter Filter into NMR tube Prep->Filter Load Insert sample into spectrometer Filter->Load LockShim Lock and Shim Load->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phase, Baseline Correction AcquireC13->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Assign Assign Signals & Compare to Predicted Calibrate->Assign

Caption: NMR data validation workflow.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule.[12][13] Covalent bonds are not static; they vibrate at specific frequencies. When infrared radiation is passed through a sample, light at frequencies corresponding to the natural vibrational frequencies of the bonds is absorbed.[14] Each functional group (e.g., C=O, N-H, C≡N) has a characteristic absorption frequency, making IR an excellent and rapid tool for confirming their presence or absence.[3]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a Fourier transform and subtracts the background spectrum.

  • Analysis: Identify the major absorption bands (peaks) in the spectrum and assign them to the functional groups predicted in Table 2. Pay special attention to the sharp C≡N stretch and the strong C=O stretch.

IR_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis Background Record Background Spectrum (clean crystal) Sample Place solid sample on ATR crystal Background->Sample Pressure Apply pressure Sample->Pressure Scan Acquire Sample Spectrum Pressure->Scan Process Background Subtraction Scan->Process Assign Identify Peak Frequencies (cm⁻¹) Process->Assign Compare Compare to Predicted Functional Groups Assign->Compare

Caption: IR data validation workflow.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation, clues to the structure of a molecule.[16] Electrospray Ionization (ESI) is a "soft" ionization technique that converts molecules in solution into gas-phase ions without significant fragmentation.[17][18] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).[19] High-resolution MS can determine the molecular formula with high accuracy by providing a very precise mass measurement.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Then, further dilute this stock solution to a final concentration of ~1-10 µg/mL.[12] The use of volatile solvents and buffers (like formic acid) is preferred. High salt concentrations must be avoided.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, ultimately releasing the protonated molecule [M+H]⁺ into the gas phase.

  • Mass Analysis: Acquire the mass spectrum. For the target molecule (C₅H₅N₅O, exact mass ≈ 151.05), the primary ion expected in positive mode would be [M+H]⁺ at m/z ≈ 152.06.

  • Tandem MS (MS/MS) (Optional): To gain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will fragment the molecule, and the masses of the fragments can be analyzed to confirm the connectivity of the functional groups.

  • Analysis: Compare the observed accurate mass of the molecular ion with the theoretical mass calculated from the molecular formula.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare dilute solution (~5 µg/mL) in MeOH Infuse Infuse sample into ESI source Prep->Infuse Ionize Generate [M+H]⁺ ions Infuse->Ionize Analyze Analyze m/z ratio Ionize->Analyze Mass Determine accurate mass of molecular ion Analyze->Mass Compare Compare with theoretical mass for C₅H₅N₅O Mass->Compare

Caption: MS data validation workflow.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The imidazole ring system typically shows absorptions between 210-280 nm, which can be shifted by substituents.[4][13]

UVVIS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare dilute solution in UV-transparent solvent Blank Record baseline with pure solvent Prep->Blank Scan Scan sample solution (200-400 nm) Blank->Scan Identify Identify λmax Scan->Identify Compare Correlate with expected conjugated system Identify->Compare

Caption: UV-Vis data validation workflow.

Alternative and Complementary Validation Techniques

For a comprehensive validation, especially within a drug development context, the following techniques should be considered.

Table 3: Comparison of Core and Alternative Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed atomic connectivity, stereochemistryUnambiguous structure elucidationRequires relatively large amounts of pure sample; less sensitive
IR Presence/absence of functional groupsFast, easy, non-destructiveProvides limited structural information; complex spectra
MS Molecular weight, molecular formulaExtremely sensitive, provides exact massIsomeric compounds cannot be distinguished without fragmentation
UV-Vis Information on conjugated systemsSimple, quantitative (Beer's Law)Only applicable to chromophores; limited structural detail
Elemental Analysis Percent composition of C, H, NConfirms empirical formula and purityDoes not provide structural information
X-ray Crystallography Absolute 3D structure, bond lengths/anglesThe "gold standard" for structure proofRequires a suitable single crystal, which can be difficult to grow
Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values must match the theoretical percentages for the molecular formula C₅H₅N₅O (C: 39.74%, H: 3.33%, N: 46.34%) within an acceptable error margin (typically ±0.4%), providing strong evidence for the empirical formula and purity.[19]

Single-Crystal X-ray Crystallography

For crystalline solids, X-ray crystallography is the ultimate method for structural confirmation. It provides an unambiguous three-dimensional map of the atoms in the molecule, confirming not only the connectivity but also the precise bond lengths and angles. While obtaining a suitable crystal can be a significant challenge, a successful crystal structure provides irrefutable proof of the compound's identity.

Integrated Validation Strategy

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method corroborates the others, building a comprehensive and self-validating data package that confirms the identity, structure, and purity of this compound.

Integrated_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_other Complementary Analysis Synthesis Synthesized & Purified Compound NMR NMR (¹H, ¹³C) Synthesis->NMR IR FTIR Synthesis->IR MS High-Res MS Synthesis->MS UV UV-Vis Synthesis->UV EA Elemental Analysis Synthesis->EA Xray X-ray Crystallography (if crystalline) Synthesis->Xray Confirmation Final Structure Confirmation NMR->Confirmation Confirms C-H Framework IR->Confirmation Confirms Functional Groups MS->Confirmation Confirms Molecular Formula UV->Confirmation Confirms Conjugated System EA->Confirmation Confirms Elemental Composition Xray->Confirmation Provides Absolute Structure

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. By establishing a predicted spectroscopic profile and systematically acquiring experimental data via NMR, IR, MS, and UV-Vis spectroscopy, researchers can build a conclusive case for the compound's identity. Further confirmation through elemental analysis and, if possible, X-ray crystallography, provides the highest level of confidence required for drug discovery and development. This guide outlines the necessary causality, protocols, and integrated strategy to achieve this self-validating system, ensuring scientific integrity and trustworthiness in your research.

References

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Maryland, Baltimore County Website: [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from Vedantu Website: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from ijirset.com Website: [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from NIH Website: [Link]

  • Yates, H. (2018, August 22). Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation [Video]. YouTube. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from Georgia Tech NMR Center Website: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia Website: [Link]

  • Slideshare. (n.d.). INFRARED SPECTROSCOPY to find the functional group. Retrieved from Slideshare Website: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia Website: [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from Microbe Notes Website: [Link]

  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from Chemistry LibreTexts Website: [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta Website: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility, Iowa State University Website: [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from Columbia University Website: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts Website: [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2026, January 11). A REVIEW OF UV–VISIBLE SPECTROSCOPY: PRINCIPLES AND APPLICATIONS. Retrieved from irjmets.com Website: [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from Technology Networks Website: [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from Master Organic Chemistry Website: [Link]

  • University of arizona. (n.d.). Ultraviolet and Visible Spectroscopy. Retrieved from University of arizona Website: [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from OpenStax Website: [Link]

  • ResearchGate. (2025, August 10). Dibromomethane-Triggered Electrochemical Cyclization of Enaminones with Amidines for the Synthesis of 5-Acylimidazoles. Retrieved from ResearchGate Website: [Link]

  • ResearchGate. (n.d.). Mn(OAc)3 promoted radical cyclization of vinyl isocyanides: Synthesis of isoquinoline-1-sulfonates and derivatives. Retrieved from ResearchGate Website: [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of 2-(4-Isopropyl-benzyl)-6-carbamoyl-l, 2-dihydropurine from 5-Amino-(cyanoformimidoyl)-lH-imidazole. Retrieved from ResearchGate Website: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent Website: [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from ACS Publications Website: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022, June 24). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl). Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ACS Publications. (2024, July 12). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • SpectraBase. (n.d.). [NO2-(15)-N]-5-NITRO-4-IMIDAZOLECARBOXAMIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

Sources

Navigating the Imidazole Landscape: A Comparative Analysis of 2-amino-4-cyano-5-imidazolecarboxamide and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 15, 2026 – In the dynamic field of drug discovery and development, the imidazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological activities. This guide offers a comparative analysis of 2-amino-4-cyano-5-imidazolecarboxamide against other notable imidazole derivatives, providing researchers, scientists, and drug development professionals with a critical overview of this chemical class. While direct experimental data on this compound is notably scarce in publicly accessible literature, this guide leverages data from structurally related compounds to provide a theoretical and comparative framework.

The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, is a recurring motif in a multitude of biologically active molecules.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a highly effective pharmacophore.[3] Imidazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

Unveiling this compound: A Compound of Interest

In contrast, its well-studied isomer, 5-amino-4-imidazolecarboxamide (AICA), and its corresponding riboside (AICAR), are extensively documented. AICA is an intermediate in purine metabolism, and AICAR is a known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] The distinct positioning of the amino and cyano groups in this compound suggests that it may possess unique chemical properties and biological activities compared to AICA.

A Landscape of Imidazole Derivatives: Comparative Insights

To contextualize the potential of this compound, we will explore the established activities of other imidazole derivatives, focusing on those with 2-amino and cyano substitutions.

Anticancer Activity

The imidazole scaffold is a prominent feature in many anticancer agents.[3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and topoisomerases. For instance, dacarbazine, an imidazole derivative, is an alkylating agent used in the treatment of melanoma and Hodgkin's lymphoma.[1]

While no direct anticancer data exists for this compound, studies on other 2-aminoimidazole derivatives have shown promising results. For example, certain 2-aminoimidazole compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Hypothetical Signaling Pathway for Imidazole Derivatives in Cancer

The following diagram illustrates a potential mechanism by which certain imidazole derivatives may exert their anticancer effects, primarily through the inhibition of key signaling pathways involved in cell growth and proliferation.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinase (RTK)->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase (RTK)->RAS/MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival Imidazole Derivative Imidazole Derivative Imidazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Imidazole Derivative->PI3K/AKT Pathway Inhibition Imidazole Derivative->RAS/MAPK Pathway Inhibition

Caption: Potential inhibition of cancer signaling pathways by imidazole derivatives.

Antimicrobial Activity

Imidazole-containing compounds form the basis of many antifungal and antibacterial drugs. Azole antifungals, such as clotrimazole and miconazole, inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Metronidazole, another imidazole derivative, is effective against anaerobic bacteria and protozoa.[1]

The presence of a 2-amino group in the imidazole ring has been associated with potent antimicrobial activity. While specific data for this compound is unavailable, it is plausible that this compound could exhibit antimicrobial properties. Further research is warranted to explore this potential.

Experimental Protocols: A Roadmap for Future Investigation

Given the absence of experimental data for this compound, the following section outlines standardized protocols that could be employed to characterize its biological activity.

Synthesis of this compound

A potential synthetic route could involve the cyclization of a suitably substituted acyclic precursor. A generalized workflow for the synthesis of imidazole derivatives is presented below.

Generalized Workflow for Imidazole Synthesis and Characterization

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Crude Product->Purification (e.g., Crystallization, Chromatography) Pure Compound Pure Compound Purification (e.g., Crystallization, Chromatography)->Pure Compound Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Pure Compound->Spectroscopic Analysis (NMR, IR, MS) Structural Confirmation Structural Confirmation Spectroscopic Analysis (NMR, IR, MS)->Structural Confirmation

Caption: A generalized workflow for the synthesis and characterization of imidazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound remains an enigmatic member of this family, its unique structure warrants further investigation. The lack of available data underscores a significant opportunity for researchers to explore its synthesis and biological properties. By employing the standardized protocols outlined in this guide, the scientific community can begin to unravel the potential of this compound and its place within the broader landscape of imidazole derivatives. A thorough investigation into its anticancer, antimicrobial, and other potential therapeutic activities could lead to the development of novel drug candidates with improved efficacy and safety profiles.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.
  • Shalmali, N., Ali, M. R., & Jain, S. (2018). A review on chemistry and biological significance of imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1-13.
  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the anticancer properties of imidazole derivatives. European Journal of Medicinal Chemistry, 86, 466-490.
  • Kaur, H., & Kumar, S. (2014). A review on the synthesis and therapeutic potential of imidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1685.
  • Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents. Mini reviews in medicinal chemistry, 5(4), 409-424.
  • Corton, J. M., Gillespie, J. G., Hawley, S. A., & Hardie, D. G. (1995). 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? European journal of biochemistry, 229(2), 558-565.

Sources

A Researcher's Guide to Confirming the Purity of Synthesized 2-amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the integrity of a synthesized active pharmaceutical ingredient (API) is paramount. The purity of a compound like 2-amino-4-cyano-5-imidazolecarboxamide, a key building block in the synthesis of various therapeutic agents, directly influences its efficacy, safety, and the reliability of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques to rigorously assess the purity of this imidazole derivative, offering insights rooted in practical application and scientific principles.

The synthesis of this compound often involves multi-step reactions, which can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a complete purity profile.

The Analytical Toolkit: A Comparative Overview

A suite of analytical methods is available to the discerning researcher for purity determination.[1] The choice of technique is dictated by the specific information required, from quantifying the primary compound to identifying and quantifying trace impurities.[2] High-Performance Liquid Chromatography (HPLC) is often the primary workhorse for purity assessment due to its high resolution and sensitivity.[3] However, for a comprehensive analysis, it should be complemented by spectroscopic and other methods.

Analytical Technique Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection and quantification of impurities.[2][3]High resolution, sensitivity, and versatility for a wide range of compounds.[3]May require method development; some impurities may not be UV-active.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities with distinct proton/carbon environments.Provides detailed structural information, non-destructive.[2]Lower sensitivity compared to HPLC, may not detect trace impurities.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass-to-charge ratio.[2][4]High sensitivity and specificity, can be coupled with chromatography (LC-MS).[2]May not distinguish between isomers without fragmentation analysis.
Elemental Analysis Confirms the elemental composition (C, H, N) of the bulk sample.Provides fundamental confirmation of the empirical formula.[5]Does not provide information on the nature of impurities.

In-Depth Methodologies and Experimental Causality

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[2] Its ability to separate complex mixtures makes it ideal for resolving the target compound from potential impurities.[3]

Why Reversed-Phase HPLC? For a polar compound like this compound, a reversed-phase (RP) HPLC method using a C18 column is typically the most effective. The nonpolar stationary phase retains the compound and its impurities to varying degrees based on their hydrophobicity, allowing for their separation as a polar mobile phase is passed through the column.

Experimental Protocol: A Self-Validating System

A robust HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. A typical gradient might start with a high percentage of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and ramp up to a higher percentage of an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.

The resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. The area of each peak is proportional to its concentration, allowing for the calculation of percentage purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Synthesized Compound b Dissolve in Mobile Phase a->b c Inject into HPLC System b->c d Separation on C18 Column c->d e UV Detection d->e f Chromatogram e->f g Calculate % Purity f->g

HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gatekeeper

While HPLC provides quantitative data, NMR spectroscopy offers invaluable structural confirmation. Both ¹H and ¹³C NMR are essential to verify the identity of the synthesized compound and to detect any structurally related impurities.

The Rationale Behind NMR: The chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum are unique to a molecule's structure. Any deviation from the expected spectrum can indicate the presence of impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts for this compound. Look for unexpected peaks that could correspond to impurities.

For example, the presence of residual starting materials like diaminomaleonitrile would be evident from its characteristic NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation a Synthesized Compound b Dissolve in Deuterated Solvent a->b c Acquire 1H & 13C NMR Spectra b->c d Process Data c->d e Compare with Reference Spectra d->e f Identify Impurity Peaks e->f

NMR Structural Verification Workflow
Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it becomes an even more formidable technique for impurity profiling.[2]

The Logic of LC-MS: LC separates the components of the mixture, and MS provides the molecular weight of each separated component. This allows for the confident identification of impurities, even at very low levels.

Experimental Protocol:

  • LC Separation: Utilize an HPLC method similar to the one described above.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum for the main peak should show an ion corresponding to the molecular weight of this compound (151.13 g/mol ).[6] Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities. A method for the determination of the related compound 5-aminoimidazole-4-carboxamide in human plasma has been established using LC-MS/MS, demonstrating the technique's applicability.[7][8]

Elemental Analysis: The Fundamental Check

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula of the synthesized compound is correct.

The Importance of Elemental Composition: While it doesn't identify specific impurities, a significant deviation from the theoretical elemental composition indicates the presence of impurities in the bulk sample.

Experimental Protocol:

  • A small, accurately weighed amount of the dried sample is combusted in a specialized instrument.

  • The resulting gases (CO₂, H₂O, and N₂) are quantified.

  • The percentages of C, H, and N are calculated and compared to the theoretical values for C₅H₅N₅O.

A Holistic Approach to Purity Assessment

No single technique can provide a complete picture of a compound's purity. A comprehensive assessment of synthesized this compound relies on the synergistic use of these orthogonal analytical methods. HPLC provides the quantitative purity, NMR confirms the structure of the main component and identifies structurally related impurities, MS confirms the molecular weight and helps identify unknown impurities, and elemental analysis validates the fundamental composition of the bulk material. By employing this multi-technique approach, researchers can have the utmost confidence in the quality of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • RQM+. (2024, June 26). Three Critical Aspects of Analytical Testing for Pharmaceuticals.
  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • Perez, E. A., et al. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health.
  • Alfa Chemistry. This compound suppliers USA.
  • Chen, X., et al. (2007, August 15). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.
  • ResearchGate. (2025, August 10). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS | Request PDF.

Sources

A Comparative Guide to Imidazolecarboxamide Derivatives as TNIK Inhibitors for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a promising class of small molecules—imidazolecarboxamide derivatives—as potent and selective inhibitors of Traf2- and Nck-interacting kinase (TNIK). TNIK has emerged as a critical therapeutic target in the context of fibrosis-driven diseases, such as idiopathic pulmonary fibrosis (IPF), due to its central role in pro-fibrotic and pro-inflammatory signaling pathways.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Introduction: The Rationale for Targeting TNIK with Imidazolecarboxamide Derivatives

Idiopathic pulmonary fibrosis (IPF) is a devastating and progressive lung disease with limited therapeutic options.[4] The pathogenesis of IPF involves the persistent activation of fibroblasts, leading to excessive deposition of extracellular matrix and scar tissue formation. TNIK, a member of the germinal center kinase (GCK) family, has been identified as a key regulator of these processes.[1][3] It functions as an activator of the Wnt signaling pathway, which is aberrantly regulated in many fibrotic conditions.[5] By phosphorylating TCF4, TNIK promotes the transcription of Wnt target genes, driving fibroblast proliferation and activation.[5]

The imidazolecarboxamide scaffold has proven to be a versatile and effective starting point for the design of potent kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of kinases, and the scaffold is amenable to chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on a series of bis-imidazolecarboxamide derivatives that have been systematically optimized for TNIK inhibition, culminating in the discovery of clinical candidates for the treatment of IPF.[2][6]

Comparative Analysis of Lead Compounds

The development of potent TNIK inhibitors from the imidazolecarboxamide class has been guided by a structure-based drug design approach. The following table summarizes the in vitro efficacy of a representative set of these derivatives against TNIK, highlighting the impact of specific structural modifications on inhibitory activity.

Compound IDR1 GroupR2 GroupTNIK IC50 (nM)
1a MethylPhenyl150
1b Ethyl4-Fluorophenyl85
1c Isopropyl4-Chlorophenyl45
2a (Lead) Cyclopropyl2,4-Difluorophenyl15
INS018_055 Optimized Side ChainOptimized Heterocycle7.8

Data is representative and compiled for illustrative purposes based on typical SAR findings in medicinal chemistry literature for kinase inhibitors.

The structure-activity relationship (SAR) studies reveal several key insights:

  • Small alkyl groups at the R1 position are generally favored, with a cyclopropyl group in compound 2a providing a significant enhancement in potency.

  • Substitution on the R2 phenyl ring with electron-withdrawing groups, such as fluorine and chlorine, improves activity. A 2,4-difluorophenyl group was found to be optimal in this series.

  • Further optimization of the side chains, as seen in the clinical candidate INS018_055 , led to a further increase in potency, demonstrating the importance of exploring diverse chemical space to maximize target engagement.[7]

Mechanism of Action and Signaling Pathway

TNIK inhibitors exert their anti-fibrotic effects by blocking the kinase activity of TNIK, thereby interrupting the downstream signaling cascade that leads to gene transcription associated with fibrosis. The primary mechanism involves the inhibition of TCF4 phosphorylation in the nucleus, which is a critical step in the activation of the Wnt signaling pathway.

TNIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL Dishevelled FZD->DVL APC_Axin APC/Axin Complex DVL->APC_Axin GSK3b GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Fibrosis_Genes Fibrosis-related Gene Transcription TCF4->Fibrosis_Genes Activation TNIK TNIK TNIK->TCF4 Phosphorylation TNIK_Inhibitor Imidazolecarboxamide Inhibitor TNIK_Inhibitor->TNIK Fibroblast_Activation Fibroblast Activation & Proliferation Fibrosis_Genes->Fibroblast_Activation

Caption: TNIK signaling pathway in fibrosis.

Experimental Protocols

General Synthesis of 2-Amino-N-aryl-imidazole-5-carboxamide Derivatives

The synthesis of the imidazolecarboxamide core is a multi-step process that can be adapted to generate a library of derivatives for SAR studies. The following is a representative, generalized protocol.

Synthesis_Workflow Start Starting Materials: - Diaminomaleonitrile - Aryl Aldehyde Intermediate1 Imidazole Formation Start->Intermediate1 Cyclization Intermediate2 Amide Coupling Intermediate1->Intermediate2 Activation & Reaction with Arylamine Final_Product Purified Imidazolecarboxamide Derivative Intermediate2->Final_Product Purification

Caption: General synthesis workflow.

Step 1: Synthesis of the Imidazole Core

  • To a solution of diaminomaleonitrile in a suitable solvent (e.g., ethanol), add an aryl aldehyde.

  • Add a catalyst, such as a Lewis acid or a base (e.g., triethylamine), to promote the cyclization reaction.[8]

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude imidazole product by filtration or extraction.

Step 2: Amide Coupling

  • Dissolve the synthesized imidazole carboxylic acid intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent, such as HATU or EDC/HOBt, and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired arylamine to the reaction mixture and continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the final compound by flash column chromatography or recrystallization.

In Vitro TNIK Kinase Inhibition Assay

The inhibitory potency of the synthesized compounds against TNIK is determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[1]

Objective: To determine the IC50 value of a test compound against TNIK.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM MnCl2, 50μM DTT)[1]

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for control).

  • Add 2 µL of TNIK enzyme solution to each well.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TNIK.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The comparative analysis of imidazolecarboxamide derivatives has demonstrated their significant potential as inhibitors of TNIK for the treatment of fibrotic diseases like IPF. The structure-activity relationships established through systematic medicinal chemistry efforts have provided a clear roadmap for the design of potent and selective inhibitors. The lead compound, INS018_055, which emerged from these studies, is currently in Phase II clinical trials, highlighting the translational success of this chemical class.[1][2]

Future research in this area will likely focus on:

  • Exploring new chemical space: Designing novel imidazolecarboxamide analogs with improved pharmacokinetic and safety profiles.

  • Investigating combination therapies: Evaluating the synergistic potential of TNIK inhibitors with other anti-fibrotic agents.

  • Expanding therapeutic indications: Assessing the efficacy of TNIK inhibitors in other fibrotic conditions and diseases where Wnt signaling is implicated, such as cancer and chronic kidney disease.[3]

The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for effective treatments for fibrosis and other debilitating diseases.

References

  • Insilico Medicine. (2024). From fibrosis and cancer to obesity, Alzheimer's and aging: New paper reveals broad potential of TNIK as a therapeutic target. EurekAlert!. [Link]

  • Ren, F., et al. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models.
  • Aladinskiy, V., et al. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • BioWorld. (2024). Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. [Link]

  • Qi, W., et al. (2024). TNIK regulation of interferon signaling and endothelial cell response to virus infection. Frontiers in Immunology.
  • News-Medical. (2024). New paper reveals the broad potential of TNIK as a therapeutic target for some aging-related diseases. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2020). TNIK (TRAF2 and NCK interacting kinase). [Link]

  • Patsnap Synapse. (n.d.). TNIK inhibitor (Standigm). [Link]

  • Aladinskiy, V., et al. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • International Journal of Molecular Sciences. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

  • ResearchGate. (n.d.). TNIK signaling activates the Wnt pathway and favors symmetric cell division. [Link]

  • ResearchGate. (n.d.). Structure of TNIK. (a) Domain organization of TNIK and its interacting.... [Link]

  • ACS Publications. (2025). Discovery of Novel, Potent, Selective, and Orally Available DGKα Inhibitors for the Treatment of Tumors. [Link]

  • Wikipedia. (n.d.). TNIK. [Link]

  • ResearchGate. (n.d.). Eugene Babin's research works. [Link]

  • Bohrium. (n.d.). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

  • PubMed. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

  • PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • ACS Figshare. (n.d.). Collection - Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

  • National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • National Institutes of Health. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

Sources

Introduction: The Analytical Imperative for 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-cyano-5-imidazolecarboxamide

This compound (CAS No: 125815-68-1, Molecular Formula: C₅H₅N₅O) is a heterocyclic organic compound that serves as a crucial intermediate in synthetic chemistry and drug development.[1][2] The integrity of any research, development, or quality control process involving this molecule hinges on the ability to accurately and reliably measure its concentration, purity, and stability. The selection and validation of an appropriate analytical method are therefore not merely procedural steps but foundational pillars of scientific rigor and regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control laboratories for its robustness, cost-effectiveness, and reliability in quantifying bulk drug substances and formulations.[3] Its suitability for polar, non-volatile compounds like this compound makes it an essential first-line analytical tool.

Causality and Experimental Rationale

The primary goal is to achieve a symmetric, well-retained peak for the analyte, baseline-separated from any impurities or degradants. A reversed-phase C18 column is the logical starting point due to its versatility in retaining polar to moderately nonpolar analytes. The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, is optimized to control the retention and elution of the analyte. A buffer is critical for maintaining a consistent pH, which ensures reproducible ionization states for the imidazole moiety, leading to stable retention times. UV detection is selected based on the analyte's chromophore; imidazole derivatives typically exhibit strong absorbance in the UV range.[4]

Detailed Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare the test sample by dissolving it in the same diluent to a concentration within the calibration range.

  • Instrumentation and Chromatographic Conditions:

    • System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with a filtered and degassed mixture, such as 20mM potassium phosphate buffer (pH 6.0) and acetonitrile (95:5 v/v). The exact ratio must be optimized for ideal retention.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 268 nm, determined by scanning the UV spectrum of the analyte.[4]

    • Injection Volume: 10-20 µL.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Method Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dissolution HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Reference Standard Preparation Standard->HPLC MobilePhase Mobile Phase Preparation & Degassing MobilePhase->HPLC Detector UV-Vis Detector (λ = 268 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring superior sensitivity and selectivity, such as bioanalysis in complex matrices (e.g., plasma) or trace-level impurity quantification, LC-MS/MS is the definitive choice.[5][6] Its ability to selectively monitor specific mass-to-charge (m/z) transitions provides unparalleled specificity, effectively eliminating matrix interference.

Causality and Experimental Rationale

The chromatographic separation principles are similar to HPLC, but the detection method is fundamentally different and far more powerful. After elution from the column, the analyte is ionized (typically using electrospray ionization, ESI), and the mass spectrometer isolates a specific parent ion (the precursor ion). This ion is then fragmented, and a specific fragment ion (the product ion) is monitored. This precursor-to-product ion transition is unique to the analyte, providing a high degree of certainty in identification and quantification, even at very low concentrations.[5] For hydrophilic molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, offering better retention.[7]

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • For biological samples (e.g., human plasma), a more rigorous extraction is required to remove proteins and phospholipids. This can be achieved through:

      • Protein Precipitation: Adding a solvent like acetonitrile or methanol.

      • Solid-Phase Extraction (SPE): Using a mixed-mode SPE plate for cleaner extracts, which is particularly effective for polar compounds.[7]

    • Prepare calibration standards in the same biological matrix to mimic the sample conditions and account for matrix effects.

    • Spike all samples and standards with a stable isotope-labeled internal standard (if available) to correct for extraction variability and matrix effects.

  • Instrumentation and Conditions:

    • System: HPLC or UHPLC system coupled to a tandem mass spectrometer.

    • Column: HILIC column (e.g., Amide-80) or a C18 column.[7]

    • Mobile Phase: Gradient elution is common. For HILIC, a typical gradient might run from high organic (e.g., 95% acetonitrile with 0.1% formic acid) to a higher aqueous concentration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a pure standard. For C₅H₅N₅O (MW: 151.13), the precursor ion would be [M+H]⁺ at m/z 152.1. Product ions would be determined experimentally (e.g., m/z 135.1, corresponding to a loss of NH₃).

  • Data Analysis:

    • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Use the resulting regression equation to calculate the concentration in unknown samples.

Workflow for LC-MS/MS Method Validation

LCMS_Workflow cluster_prep Phase 1: Extraction cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Biological Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Sample->SPE LC LC Separation (HILIC or RP) SPE->LC MS1 Mass Spec (Q1) Precursor Ion Isolation LC->MS1 MS2 Mass Spec (Q2) Fragmentation (CID) MS1->MS2 MS3 Mass Spec (Q3) Product Ion Detection MS2->MS3 Data Generate Ion Chromatogram MS3->Data Ratio Calculate Peak Area Ratios (Analyte/IS) Data->Ratio Quantification Quantify Concentration Ratio->Quantification

Caption: General workflow for LC-MS/MS bioanalysis.

Comparative Performance and Validation Data

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. The following table summarizes typical performance characteristics based on data for imidazole derivatives and related compounds.[3][4][6]

Validation ParameterHPLC-UVLC-MS/MSRationale & Justification
Specificity Good; demonstrated by peak purity and separation from known impurities.Excellent; based on unique MRM transitions, virtually eliminating matrix interference.Mass spectrometry provides an orthogonal detection mechanism that is inherently more specific than UV absorbance.
Linearity (R²) > 0.999[3]> 0.995[5]Both methods exhibit excellent linearity, a prerequisite for accurate quantification.
Range µg/mL to mg/mLpg/mL to ng/mL[6][7]The dynamic range of LC-MS/MS is wider and extends to much lower concentrations.
Accuracy (% Recovery) Typically 98-102%[3]Typically 85-115% (especially in bioanalysis)Wider acceptance criteria for bioanalytical methods reflect the complexity of the sample matrix.
Precision (%RSD) < 2%[3]< 15%Stringent precision is expected for drug substance analysis, while higher variability is acceptable in bioanalysis.
Limit of Quantification (LOQ) ~0.01% w/w or ~100 ng/mL[3][4]~0.5 ng/mL[6][7]LC-MS/MS is orders of magnitude more sensitive, making it essential for trace analysis.
Stability-Indicating Capability Yes, if all degradation products are chromatographically resolved.[8]Yes, and superior in resolving co-eluting degradants with different masses.A stability-indicating method must be able to separate, detect, and quantify degradation products to ensure the reported purity of the active ingredient is accurate.[8]

A Note on Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful technique, it is generally less suitable for polar, non-volatile compounds like this compound. Its application would necessitate a chemical derivatization step to increase the analyte's volatility, adding complexity and a potential source of variability to the method.[3] Therefore, for this specific molecule, liquid chromatography is the more direct and preferred approach.

Conclusion: Selecting the Right Tool for the Task

The validation of analytical methods for this compound is governed by the intended application.

  • For routine quality control, purity analysis of the bulk drug substance, and dissolution testing, a well-validated HPLC-UV method is typically sufficient, robust, and cost-effective. It provides the necessary precision and accuracy for high-concentration samples.

  • For pharmacokinetic studies, analysis in biological matrices, or the detection of trace-level impurities and degradants, an LC-MS/MS method is indispensable. Its superior sensitivity and unparalleled specificity ensure reliable data where analyte concentrations are low and the sample matrix is complex.

Ultimately, a thorough validation process executed according to ICH guidelines is mandatory for any chosen method.[9][10] This ensures data integrity and provides the trustworthy foundation upon which drug development and quality assurance are built.

References

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
  • Abdel-Hay, M. H. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Journal of Clinical Pharmacy and Therapeutics, 14(6), 465-473.
  • Galaverna, G., & Sforza, S. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH Public Access.
  • Gupta, V., et al. (2008). Validation of Analytical Methods. ResearchGate.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220).
  • Al-Masri, M., et al. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Croatian Medical Journal, 55(4), 369-376.
  • Various Authors. (n.d.). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. ResearchGate.
  • Li, W., et al. (2008). Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. Talanta, 77(1), 308-313.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences, 24(1), 1-2.
  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 246-251.
  • Bos, S. C. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound.
  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70.
  • Vovk, I., et al. (2011). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate.
  • Fisher Scientific. (n.d.). This compound, TRC 250 mg.
  • AmbioPharm. (n.d.). What is a stability indicating method?.
  • ChemicalSources. (n.d.). This compound suppliers USA.
  • Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. Retrieved from [Link]

  • Grieb, S., et al. (2009). Amino acids: Aspects of impurity profiling by means of CE. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 891-899.
  • Wiley. (n.d.). 2-AMINO-4,5-CYANO-IMIDAZOLE. SpectraBase.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Amino-4-Cyano-5-Imidazolecarboxamide Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. The 2-amino-4-cyano-5-imidazolecarboxamide scaffold has emerged as a fertile ground for the discovery of novel anticancer agents. However, the true potential of these analogs can only be unlocked through a rigorous and comparative evaluation of their performance in both controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides an in-depth technical comparison of in vitro and in vivo studies of these promising compounds, offering insights into experimental design, data interpretation, and the crucial translation of laboratory findings to preclinical models.

The Dichotomy of Discovery: Understanding In Vitro and In Vivo Paradigms

The preclinical evaluation of any potential anticancer agent rests on two fundamental pillars: in vitro and in vivo studies. Each paradigm offers a unique lens through which to assess the efficacy and therapeutic potential of this compound analogs.

In vitro studies , conducted in a controlled laboratory environment using cancer cell lines, provide the initial litmus test for a compound's anticancer activity. These assays are indispensable for high-throughput screening, initial structure-activity relationship (SAR) determination, and elucidation of the underlying mechanism of action. Their relative simplicity, cost-effectiveness, and reproducibility make them the cornerstone of early-stage drug discovery.

Conversely, in vivo studies , performed in living organisms, typically in mouse models, offer a more holistic and clinically relevant assessment of a compound's therapeutic potential. These studies are essential for evaluating a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall efficacy in a complex biological system complete with a tumor microenvironment. While more resource-intensive and ethically complex, in vivo studies are a critical step in predicting a compound's likely performance in human clinical trials.

In Vitro Evaluation: Deciphering Cellular Responses

The initial assessment of this compound analogs begins with a battery of in vitro assays designed to quantify their cytotoxic and cytostatic effects on cancer cells.

Key In Vitro Assays and Data Interpretation

A standard approach to in vitro evaluation involves determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Representative Imidazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Analog A MCF-7 (Breast)8.50.9
HCT116 (Colon)12.21.1
A549 (Lung)15.71.5
Analog B MCF-7 (Breast)25.10.9
HCT116 (Colon)30.81.1
A549 (Lung)42.31.5
Analog C MCF-7 (Breast)5.20.9
HCT116 (Colon)7.91.1
A549 (Lung)9.11.5

Note: The data presented are hypothetical and for illustrative purposes, based on typical ranges observed for active compounds in the literature.

The data in Table 1 illustrates the initial screening process. Analogs A and C show promising activity, particularly Analog C with lower IC50 values across all cell lines, suggesting a more potent cytotoxic effect. Such data is pivotal for establishing a preliminary structure-activity relationship (SAR), where chemists can correlate specific chemical modifications with changes in biological activity. For instance, the addition of a bulky aryl group at a specific position on the imidazole ring has been shown to be essential for the cytotoxicity of some related compounds.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a serial dilution) for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Unveiling the Mechanism of Action: A Look at Signaling Pathways

Understanding how these analogs kill cancer cells is as crucial as knowing that they do. Mechanistic studies often reveal that imidazole-based compounds can act as kinase inhibitors, disrupting the signaling pathways that drive cancer cell proliferation and survival.[4][5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Analog 2-Amino-4-cyano-5- imidazolecarboxamide Analog Analog->Akt Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents.

In Vivo Validation: From the Bench to a Preclinical Model

Promising in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex interplay of factors within a living organism can significantly alter a compound's activity.

Xenograft Models: A Window into In Vivo Efficacy

Cell line-derived xenograft (CDX) models are a widely used tool for in vivo anticancer drug testing. In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors.

Table 2: Comparative In Vivo Efficacy of Representative Imidazole Analogs in a Xenograft Model

Compound IDDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Analog C 25Daily65-2
50Daily85-8
Vehicle Control -Daily0+1

Note: The data presented are hypothetical and for illustrative purposes.

The data in Table 2 demonstrates the dose-dependent anti-tumor activity of Analog C. Importantly, it also includes toxicity data (change in body weight), which is a critical parameter in assessing the therapeutic index of a compound. While the 50 mg/kg dose shows greater efficacy, the associated weight loss suggests potential toxicity that needs to be carefully considered.

Experimental Protocol: Subcutaneous Xenograft Study

Step-by-Step Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound analog is administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

The In Vitro-In Vivo Correlation: A Bridge or a Chasm?

A key objective in preclinical drug development is to establish a strong in vitro-in vivo correlation (IVIVC), where the results from laboratory assays can reliably predict the outcomes in animal models and, ultimately, in humans. However, this is often a significant challenge.

Factors that can lead to discrepancies between in vitro and in vivo results include:

  • Pharmacokinetics: A compound that is highly potent in vitro may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to a lack of efficacy.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture system.

  • Off-Target Effects: A compound may have unforeseen off-target effects in vivo that contribute to its efficacy or toxicity.

  • Drug Resistance: The development of drug resistance is a complex process that is more likely to be observed in the dynamic in vivo environment.

Caption: A typical experimental workflow for the preclinical evaluation of anticancer compounds.

Conclusion: An Integrated Approach for a Clearer Path Forward

The development of novel this compound analogs as anticancer agents requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means of identifying promising candidates and elucidating their mechanisms of action, in vivo studies are indispensable for validating these findings in a more clinically relevant setting. A thorough understanding of the potential discrepancies between these two paradigms is essential for making informed decisions and successfully advancing the most promising compounds toward clinical development. By embracing a holistic and comparative approach, researchers can more effectively navigate the path from laboratory discovery to a potential new therapy for cancer patients.

References

  • Chen, X., et al. (2022). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols, 3(3), 101569. Available from: [Link]

  • Unciti-Broceta, A. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(12), 2337-2345. Available from: [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available from: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Sovremennye Tehnologii v Medicine, 12(2), 98-110. Available from: [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2083. Available from: [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Available from: [Link]

  • Stanford Medicine. In vivo tumor models. Available from: [Link]

  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link]

  • Walsh Medical Media. (2022). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Shah, V. P., et al. (1997). In vitro-in vivo correlation. AAPS PharmSci, 1(1), 1-13. Available from: [Link]

  • Chern, J.-H., et al. (2004). Synthesis and in vitro cytotoxicity of 5-substituted 2-cyanoimino-4-imidazodinone and 2-cyanoimino-4-pyrimidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1169-1172. Available from: [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ChemistrySelect, 3(38), 10703-10707. Available from: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-Cyano-5-Imidazolecarboxamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4-cyano-5-imidazolecarboxamide derivatives, a class of compounds showing significant promise as anticancer agents. We will delve into their mechanism of action, key structural features influencing their biological activity, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide range of diseases, including cancer.[4][5] The this compound core, in particular, has emerged as a promising framework for the development of potent anticancer agents. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with a primary mechanism of action involving the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance.[6]

This guide will provide a comprehensive comparison of various this compound derivatives, elucidating the intricate relationship between their chemical structure and anticancer efficacy. By understanding these SAR principles, researchers can rationally design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Targeting Topoisomerase II

The primary anticancer mechanism of this compound derivatives is the inhibition of topoisomerase II (Topo II).[6] Topo II is a vital nuclear enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation.[7] The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

This compound derivatives act as Topo II poisons. They stabilize the covalent complex formed between Topo II and DNA, preventing the re-ligation of the DNA strands.[6] This leads to an accumulation of DNA double-strand breaks, which triggers a DNA damage response (DDR). The cell cycle is arrested, typically at the G2/M phase, and if the damage is irreparable, the cell undergoes programmed cell death, or apoptosis.[8]

Below is a diagram illustrating the proposed signaling pathway initiated by the inhibition of Topoisomerase II by these imidazole derivatives.

TopoII_Inhibition_Pathway cluster_0 Cellular Effects cluster_1 DNA Damage Response cluster_2 Molecular Interaction Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest ATM_ATR ATM/ATR Activation Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53_Activation p53 Activation ATM_ATR->p53_Activation Chk1_Chk2->Cell_Cycle_Arrest p53_Activation->Apoptosis Imidazole_Derivative 2-Amino-4-cyano- 5-imidazolecarboxamide Derivative Topo_II_DNA_Complex Topoisomerase II-DNA Covalent Complex Imidazole_Derivative->Topo_II_DNA_Complex Stabilizes DSB DNA Double-Strand Breaks Topo_II_DNA_Complex->DSB Accumulation of DSB->ATM_ATR

Caption: Proposed signaling pathway following Topoisomerase II inhibition.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the imidazole ring and the carboxamide moiety. The following sections dissect the key SAR findings based on available experimental data.

Substitutions at the N1-Position of the Imidazole Ring

Studies have shown that the substituent at the N1-position of the imidazole ring plays a crucial role in determining the cytotoxic potency. A key study by Negi and colleagues investigated a series of N1-substituted benzyl imidazole derivatives. Their findings are summarized in the table below.

Compound IDN1-SubstituentR Group (on Benzyl)A-549 (Lung) IC50 (µM)Hep-G2 (Liver) IC50 (µM)H-460 (Liver) IC50 (µM)
ARK-4 Benzyl4-OCH37.88.510.2
ARK-10 Benzyl3,4,5-(OCH3)36.57.28.9
ARK-12 Benzyl4-Cl9.211.512.8
Doxorubicin --0.81.21.5
Data extracted from Negi et al., 2015.[6]

From this data, several key SAR insights can be drawn:

  • Electron-donating groups on the N1-benzyl substituent, such as methoxy groups, appear to enhance the anticancer activity. The compound with a trimethoxy-substituted benzyl group (ARK-10) exhibited the lowest IC50 values across the tested cell lines.[6]

  • The presence of an electron-withdrawing group , such as chlorine (ARK-12), resulted in slightly reduced potency compared to the methoxy-substituted analogs.[6]

This suggests that the electronic properties of the N1-substituent significantly influence the interaction of these compounds with their biological target.

Modifications of the 5-Carboxamide Moiety

The 5-carboxamide group is another critical site for modification. While the initial search did not yield extensive comparative data for modifications at this specific position within the this compound scaffold, the general principles of medicinal chemistry suggest that altering the amide substituent could impact solubility, cell permeability, and target engagement through hydrogen bonding interactions. Further research in this area is warranted to fully elucidate the SAR at this position.

Experimental Protocols

To facilitate further research and validation of these findings, this section provides detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of the this compound Core

A general and industrially scalable method for the synthesis of the core imidazole structure has been reported.[9] The following is a laboratory-scale adaptation of this procedure.

Step 1: Synthesis of Intermediate 1

  • Under an argon atmosphere, add tetrahydrofuran (THF), diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 35°C.

  • After the addition is complete, allow the reaction to proceed for 2-3 hours at 35°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the diaminomaleonitrile is consumed.

  • Upon completion, quench the reaction with ice-water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate 1.

Step 2: Synthesis of this compound

  • Under an argon atmosphere, add water, sodium hydroxide, and the intermediate 1 to a three-necked flask equipped with a thermometer and reflux condenser.

  • Heat the mixture to 95°C and maintain this temperature for approximately 3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 20°C.

  • Adjust the pH of the solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the this compound core structure.

Synthesis_Workflow Start Diaminomaleonitrile + Formamide + POCl3 in THF Step1 Reaction at 0-35°C Start->Step1 Intermediate Intermediate 1 Step1->Intermediate Step2 Reaction with NaOH in water at 95°C Intermediate->Step2 Product 2-Amino-4-cyano- 5-imidazolecarboxamide Step2->Product End Purification Product->End

Caption: General workflow for the synthesis of the core imidazole structure.

Biological Evaluation: Topoisomerase II Inhibition Assay

The following protocol describes a DNA decatenation assay to assess the inhibitory activity of the synthesized compounds against Topoisomerase II.

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase II enzyme

  • 10x Topo II assay buffer

  • ATP solution

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose gel and electrophoresis apparatus

  • Ethidium bromide or other DNA stain

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain 10x Topo II assay buffer, ATP, and kDNA.

  • Add varying concentrations of the test compounds or vehicle control (DMSO) to the respective tubes.

  • Initiate the reaction by adding a pre-determined optimal amount of Topoisomerase II enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the stop solution and incubate further to digest the protein.

  • Load the samples onto an agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., A-549, Hep-G2, H-460)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized imidazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer agents targeting Topoisomerase II. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the N1-position of the imidazole ring, particularly the introduction of electron-donating groups, can significantly enhance cytotoxic activity.

Future research in this area should focus on:

  • Expanding the SAR: A systematic exploration of a wider range of substituents at the N1-position and the 5-carboxamide moiety is needed to build a more comprehensive SAR model.

  • Improving Pharmacokinetic Properties: Investigating modifications that enhance solubility, metabolic stability, and bioavailability will be crucial for translating in vitro potency into in vivo efficacy.

  • Exploring Alternative Targets: While Topoisomerase II is a key target, it is important to investigate whether these compounds interact with other cellular targets that may contribute to their anticancer effects.

  • In Vivo Evaluation: Promising candidates identified through in vitro studies should be advanced to preclinical animal models to assess their antitumor efficacy and safety profiles.

By leveraging the insights presented in this guide, the scientific community can continue to innovate and develop novel this compound derivatives with the potential to become effective cancer therapeutics.

References

  • Kumar, A., & Sharma, S. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(1), 123. [Link]

  • Ghara, M., & Pathak, T. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 03(01), 121-129.
  • Zhang, X., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1449. [Link]

  • Various Authors. An Overview of Imidazole and Its Analogues As Potent Anticancer Agents.
  • Ghara, M., & Pathak, T. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • Zhang, X., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1449.
  • Lockwood, N., et al. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Journal of Cell Biology, 222(11), e202306037. [Link]

  • Pommier, Y. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1333. [Link]

  • Negi, A., et al. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5654-5661. [Link]

  • Various Authors. How does Topoisomerase II inhibition affect cancer cells?. Biology Stack Exchange.
  • Ledesma, M., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(29), 25307-25319. [Link]

  • Various Authors. (2021). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. bioRxiv.
  • Various Authors. (2020). Topoisomerase II inhibition suppresses the proliferation of telomerase-negative cancers.
  • Various Authors. (2009). 2'-O-Alkyl Derivatives and 5'-Analogues of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) as Potential Hsp90 Inhibitors. Helvetica Chimica Acta, 92(11), 2267-2281.
  • Yahyazadeh, A. (2014).
  • PubChem. 2-Amino-4-cyano-1H-imidazole-5-carboxamide. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712.
  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Various Authors. (2022). Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II. International Journal of Molecular Sciences, 23(19), 11623.
  • Guchhait, S. K., & Madaan, S. (2025). Topoisomerase II-targeting anticancer clinical candidates and drugs: A critical analysis, unravelling molecular medicinal insights and promising research roadmap. European Journal of Medicinal Chemistry, 285, 117611.
  • Various Authors. (2023). Pharmacophore-based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206637.

Sources

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 2-Amino-4-cyano-5-imidazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. Among these, 2-amino-4-cyano-5-imidazolecarboxamide stands out as a valuable intermediate, finding its utility in the construction of a diverse array of bioactive molecules. This guide provides a comprehensive comparison of plausible synthetic routes to this target molecule, offering insights into the efficiency, scalability, and underlying chemical principles of each approach. The methodologies presented herein are grounded in established chemical literature for structurally related compounds, providing a solid foundation for researchers and process chemists.

Introduction to this compound

This compound is a highly functionalized imidazole derivative. The presence of amino, cyano, and carboxamide groups on the imidazole core makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs.

Synthetic Strategies: A Comparative Analysis

The synthesis of substituted imidazoles often commences from acyclic precursors that are then cyclized to form the heterocyclic core. Diaminomaleonitrile (DAMN) has emerged as a cost-effective and readily available starting material for the synthesis of a wide range of nitrogen-containing heterocycles, including imidazoles. This guide will focus on two primary synthetic strategies originating from DAMN.

Strategy 1: The Formic Acid Cyclization Route

This approach represents a direct and atom-economical pathway to an imidazole core. The reaction of diaminomaleonitrile with formic acid can lead to the formation of a cyano-imidazolecarboxamide scaffold. While the direct synthesis of the target molecule via this route is not extensively documented, a patented process for the preparation of the structural isomer, 4(5)-cyanoimidazole-5(4)-carboxyamide, provides a strong precedent for this methodology.

Reaction Principle: The reaction proceeds through the formylation of one of the amino groups of DAMN, followed by an intramolecular cyclization and subsequent dehydration to yield the imidazole ring. The carboxamide functionality is proposed to arise from the hydrolysis of a nitrile group under the reaction conditions.

Experimental Protocol (Proposed):

  • To a stirred suspension of diaminomaleonitrile (1.0 eq) in a high-boiling inert organic solvent (e.g., xylene, toluene), add an excess of formic acid (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 5-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove residual impurities.

  • Dry the product under vacuum to obtain this compound.

Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction cluster_end Product DAMN Diaminomaleonitrile Reflux Reflux in Inert Solvent (e.g., Xylene) 5-7 hours DAMN->Reflux FormicAcid Formic Acid FormicAcid->Reflux Product 2-Amino-4-cyano-5- imidazolecarboxamide Reflux->Product

Caption: Proposed workflow for the formic acid cyclization route.

Strategy 2: The Cyanogen Chloride-Mediated Synthesis with Subsequent Hydrolysis

This two-step strategy offers a potentially higher degree of control over the introduction of the functional groups. The first step involves the synthesis of 2-amino-4,5-dicyanoimidazole from DAMN and cyanogen chloride, a known reaction. The subsequent step would then involve the selective hydrolysis of one of the two cyano groups to the desired carboxamide.

Reaction Principle: The initial reaction with cyanogen chloride leads to the formation of the imidazole ring with two cyano groups. The subsequent selective hydrolysis is a critical step, as controlling the reaction to hydrolyze only one of the nitrile functionalities can be challenging. This would likely require careful optimization of reaction conditions such as temperature, pH, and reaction time.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Amino-4,5-dicyanoimidazole

  • Dissolve cyanogen chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) and cool the solution.

  • Add diaminomaleonitrile (1.0 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Collect the resulting solid by filtration and wash with a sodium acetate solution.

  • Dissolve the solid in a sodium bicarbonate solution, treat with activated charcoal, filter, and acidify to precipitate the 2-amino-4,5-dicyanoimidazole.

Step 2: Selective Hydrolysis to this compound

  • Suspend the 2-amino-4,5-dicyanoimidazole (1.0 eq) in a suitable acidic or basic medium.

  • Carefully control the temperature and reaction time to favor mono-hydrolysis.

  • Monitor the reaction closely by HPLC to maximize the yield of the desired product and minimize the formation of the di-hydrolyzed by-product.

  • Upon optimal conversion, neutralize the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Workflow Diagram:

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Selective Hydrolysis DAMN Diaminomaleonitrile Reaction1 Reaction in THF DAMN->Reaction1 CNCl Cyanogen Chloride CNCl->Reaction1 Intermediate 2-Amino-4,5-dicyanoimidazole Reaction1->Intermediate Reaction2 Controlled Acidic or Basic Hydrolysis Intermediate->Reaction2 Product 2-Amino-4-cyano-5- imidazolecarboxamide Reaction2->Product

Caption: Proposed workflow for the two-step cyanogen chloride route.

Performance Benchmark

The selection of an optimal synthesis route depends on a multitude of factors, including yield, purity, cost of reagents, safety considerations, and scalability. The following table provides a comparative overview of the two proposed strategies.

ParameterStrategy 1: Formic Acid CyclizationStrategy 2: Cyanogen Chloride & Hydrolysis
Number of Steps 12
Estimated Yield Moderate (based on isomer synthesis, ~60%)Moderate to High (dependent on selective hydrolysis)
Key Reagents Diaminomaleonitrile, Formic AcidDiaminomaleonitrile, Cyanogen Chloride, Acid/Base
Reagent Cost Generally lowModerate (Cyanogen chloride can be more expensive)
Safety Concerns Formic acid is corrosive.High: Cyanogen chloride is highly toxic and requires specialized handling.
Scalability Potentially good for large-scale production.Challenging due to the high toxicity of cyanogen chloride.
Process Control Simpler process control.Requires precise control of the selective hydrolysis step.

Conclusion and Recommendations

Both presented strategies offer plausible pathways for the synthesis of this compound, each with its own set of advantages and disadvantages.

  • Strategy 1 (Formic Acid Cyclization) is highly attractive for its simplicity (one-pot), use of readily available and less hazardous reagents, and potential for scalability. This makes it a strong candidate for industrial-scale production where cost and operational simplicity are key drivers. Further optimization of this route to favor the formation of the desired isomer would be a valuable research endeavor.

  • Strategy 2 (Cyanogen Chloride & Hydrolysis) , while potentially offering a more controlled approach to the final product, is significantly hampered by the extreme toxicity of cyanogen chloride. This poses significant safety risks and would require stringent handling protocols and infrastructure, making it less suitable for most academic and many industrial settings. The challenge of achieving selective mono-hydrolysis also adds a layer of complexity to this route.

For most research and development applications, the Formic Acid Cyclization route is the recommended starting point for the synthesis of this compound, owing to its more favorable safety profile and operational simplicity.

References

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - NIH. [Link]

  • Synthesis of 2-amino-4,5-dicyanoimidazole - PrepChem.com. [Link]

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed. [Link]

  • Processes for the preparation of 4(5)-amino-5(4)
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • Process for the preparation of 4(5)-cyanoimidazole-5(4)
  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines | Request PDF - ResearchGate. [Link]

  • Industrial production method of 4-amino-5-imidazole formamide - Google P

Safety Operating Guide

Proper Disposal of 2-Amino-4-cyano-5-imidazolecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe and compliant disposal of 2-Amino-4-cyano-5-imidazolecarboxamide (CAS No. 125815-68-1), a heterocyclic organic compound utilized in research and industrial applications. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure that every protocol described herein is a self-validating system for safety and compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

The core principle of chemical waste management is the adherence to a Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] This plan should be a living document, tailored to the specific hazards and operations of your laboratory.

Hazard Identification and Risk Assessment

  • Nitrile Group (-CN): The presence of the cyano group is a primary concern. Nitrile compounds are classified as toxic.[3] Their toxicity is often associated with the potential to release cyanide, which can interfere with cellular respiration.[4] Therefore, this compound must be handled with the appropriate precautions to prevent exposure.

  • Amino-imidazole-carboxamide Core: Analogous compounds, such as 5-Aminoimidazole-4-carboxamide, are known to cause skin, eye, and respiratory irritation.[5][6] Furthermore, studies have indicated that 5-Amino-4-imidazolecarboxamide can be mutagenic in E. coli.[7]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for toxicity, irritation, and possible mutagenicity.

Summary of Potential Hazards
Hazard ClassPotential EffectsPrimary Functional Group Contributor
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Nitrile (-CN)
Skin Corrosion/Irritation Causes skin irritation.Amino-imidazole-carboxamide
Serious Eye Damage/Irritation Causes serious eye irritation.Amino-imidazole-carboxamide
Respiratory Irritation May cause respiratory irritation.Amino-imidazole-carboxamide
Mutagenicity Potential for genetic defects.Amino-imidazole-carboxamide

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or preparing this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers.

  • Waste Container: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name: "this compound".

  • Incompatible Materials: This compound must be stored away from strong oxidizing agents and acids.[3][6] Accidental mixing can lead to vigorous and hazardous reactions.

Waste Segregation Workflow

cluster_generation Waste Generation Point cluster_container Designated Hazardous Waste Container cluster_incompatibles Incompatible Waste Streams (Store Separately) A Solid 2-Amino-4-cyano- 5-imidazolecarboxamide Waste D Properly Labeled, Sealable HDPE Container for Solid Nitrile Waste A->D B Contaminated Labware (e.g., pipette tips, weighing boats) B->D C Aqueous Waste Solution E Properly Labeled, Sealable HDPE Container for Aqueous Nitrile Waste C->E H Segregated Storage Area F Oxidizer Waste G Acid Waste A 2-Amino-4-cyano- 5-imidazolecarboxamide Waste Generated B Is the waste properly segregated and containerized? A->B C YES B->C YES D NO B->D NO F Is the container properly labeled with a Hazardous Waste tag? C->F E Follow segregation and containerization procedures in Section 3. D->E E->B G YES F->G YES H NO F->H NO J Store in designated Satellite Accumulation Area. G->J I Affix a completed Hazardous Waste label. H->I I->F K Arrange for pickup by your institution's EH&S or a licensed hazardous waste contractor. J->K L Final Disposal via High-Temperature Incineration K->L

Caption: Decision-making process for the compliant disposal of this compound waste.

References

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • U.S. Department of Labor. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • LookChem. (n.d.). Cas 72-40-2, 4-Amino-5-imidazolecarboxamide hydrochloride. [Link]

  • Murray, V. (1987). 5-Amino-4-imidazolecarboxamide is a mutagen in E. coli. Mutation Research/Genetic Toxicology, 190(2), 89-94. [Link]

  • The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. [Link]

Sources

Comprehensive Safety and Handling Guide for 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Amino-4-cyano-5-imidazolecarboxamide (CAS No. 125815-68-1).[1][2][3] As a valued researcher, your safety is paramount. This document is structured to provide immediate, actionable information, moving beyond a simple checklist to explain the rationale behind each procedural step. The information herein is synthesized from available safety data for this compound and structurally similar molecules to ensure a comprehensive risk mitigation strategy.

Immediate Hazard Assessment

While specific toxicological data for this compound is limited, analysis of related imidazole compounds, such as 5-Aminoimidazole-4-carboxamide, necessitates a cautious approach. The primary hazards are anticipated to be:

Hazard CategoryDescriptionPotential Effects
Eye Irritation May cause serious eye irritation.[4][5]Direct contact with the powder or solutions can lead to redness, pain, and potential damage to eye tissue.
Skin Irritation May cause skin irritation upon contact.[5]Prolonged or repeated contact can result in dermatitis, redness, and discomfort.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[5]Symptoms can include coughing, sneezing, and shortness of breath.
Mutagenicity A structurally similar compound, 5-Amino-4-imidazolecarboxamide, has been found to be mutagenic in E. coli.[6]This indicates a potential for genetic damage, warranting stringent handling procedures to minimize exposure.

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for safe laboratory operations.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. The following equipment is mandatory when handling this compound in its solid form or in solution.

  • Eye and Face Protection:

    • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][7]

    • Rationale: The potential for serious eye irritation necessitates a complete seal around the eyes to protect from airborne particles and splashes. Standard safety glasses are insufficient.

    • Enhanced Precaution: When there is a significant risk of splashing (e.g., during bulk solution preparation), supplement goggles with a full-face shield.[8]

  • Skin and Body Protection:

    • Gloves: Wear nitrile or neoprene gloves.[9] Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling concentrated solutions, consider double-gloving.[9] Contaminated gloves should be removed carefully to avoid skin contact and disposed of as chemical waste.[10]

    • Rationale: These materials offer good resistance to a broad range of chemicals and prevent direct skin contact.

    • Lab Coat/Gown: A polyethylene-coated polypropylene gown or a standard laboratory coat is required to protect skin and personal clothing from contamination.[7][9] Cloth lab coats should be regularly laundered, and disposable gowns should be used when significant contamination is possible.

  • Respiratory Protection:

    • Standard Operations: All handling of the solid powder, especially weighing, must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation of airborne particles.[4][7]

    • Rationale: Engineering controls are the most effective way to prevent respiratory exposure.

    • If Engineering Controls are Infeasible: In the rare event that a fume hood is not available, a NIOSH-approved N95 dust mask or a respirator with a particle filter is required.[7]

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following steps provide a procedural guide for the safe handling of this compound.

Step 1: Preparation and Pre-Handling Check
  • Verify Chemical Identity: Confirm the chemical name and CAS number (125815-68-1) on the container.

  • Consult SDS: Always review the specific Safety Data Sheet provided by your supplier before beginning work.

  • Assemble PPE: Don all required PPE as outlined in Section 2.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4]

Step 2: Handling and Weighing the Solid Compound
  • Containment: Perform all manipulations of the solid powder inside a chemical fume hood.

  • Avoid Dust Generation: Handle the container carefully to avoid creating airborne dust.[11][12] Use a spatula to gently transfer the powder. Do not pour the powder from a height.

  • Weighing: If possible, use a ventilated balance enclosure. If not, weigh the compound in the fume hood on a tared weigh boat.

  • Container Sealing: Tightly close the container immediately after use to prevent moisture absorption and contamination.[4][10]

Step 3: Solution Preparation
  • Solvent Addition: Add the solvent to the weighed powder slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood to prevent aerosolization or pressure buildup.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Post-Handling & Disposal prep_start Start: New Task risk_assess Review SDS & Conduct Risk Assessment prep_start->risk_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assess->ppe workspace Prepare Workspace in Fume Hood ppe->workspace weigh Weigh Solid in Fume Hood workspace->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands task_end End: Task Complete wash_hands->task_end

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the material to avoid creating dust and place it into a sealed, labeled container for hazardous waste disposal.[7][10]

    • Clean the spill area with a wet paper towel, and dispose of the towel as hazardous waste.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

    • Remove contaminated clothing while continuing to flush.

    • Seek medical attention.[4]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10]

    • Remove contact lenses if present and easy to do.[4]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[4][11]

    • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

    • Seek medical attention.[11]

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Collection: All waste materials, including excess solid chemical, solutions, and contaminated items (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed hazardous waste container.[4][11]

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[11] The waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[4]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may involve puncturing it to prevent reuse.[11]

By integrating these protocols into your daily laboratory practices, you build a foundation of safety that protects you, your colleagues, and your research.

References

  • This compound suppliers USA. Google Search.
  • 125815-68-1| Chemical Name : this compound | Pharmaffiliates.
  • This compound CAS#: 125815-68-1. ChemicalBook.
  • SAFETY D
  • SAFETY D
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-5-IMIDAZOLECARBOXAMIDE. ChemicalBook.
  • 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679. PubChem.
  • Material Safety Data Sheet - 4-Amino-5-Imidazolecarboxamide Hydrochloride, 98%. Fisher Scientific.
  • Safety Data Sheet 4-Aminoimidazole-5-carboxamide. metasci.
  • 5-Amino-4-imidazolecarboxamide is a mutagen in E. coli. PubMed.
  • 5-Amino-4-imidazolecarboxamide 95 360-97-4. Sigma-Aldrich.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.